rac Methotrimeprazine Hydrochloride
Description
The exact mass of the compound 10-(3-(Dimethylamino)-2-methylpropyl)-2-methoxyphenothiazine monohydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality rac Methotrimeprazine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac Methotrimeprazine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLGFPIWRAEFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20924552 | |
| Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4185-80-2, 1236-99-3 | |
| Record name | 10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,β-trimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4185-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenothiazine, 10-(3-(dimethylamino)-2-methylpropyl)-2-methoxy-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Levomepromazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: rac-Methotrimeprazine Hydrochloride & Dopaminergic Antagonism
Executive Summary
rac-Methotrimeprazine Hydrochloride (CAS: 4185-80-2) is the racemic hydrochloride salt of methotrimeprazine (also known as levomepromazine in its levo-isomer clinical form). It is a phenothiazine neuroleptic exhibiting a "dirty drug" profile, characterized by promiscuous antagonism across dopaminergic (D2, D3, D4), serotonergic (5-HT2A, 5-HT2C), histaminergic (H1), muscarinic (M1-M5), and adrenergic (
While the levo-enantiomer ((-)-methotrimeprazine) is the clinically active antipsychotic and analgesic agent, the racemate is frequently utilized in preclinical research as a chemical standard or in non-clinical toxicology. This guide focuses on the specific mechanism of Dopamine Receptor Antagonism , the critical signaling pathways involved, and the experimental protocols required to validate its binding affinity.
Key Technical Insight: The dopaminergic antagonism of the racemate is driven almost exclusively by the levo-isomer. Researchers using rac-methotrimeprazine must account for the "dilution effect" of the dextro-isomer, which is pharmacodynamically inert at the D2 site but may contribute to off-target noise or metabolic load.
Chemical Identity & Physical Properties[1]
| Property | Specification |
| Chemical Name | (RS)-2-methoxy-N,N,β-trimethyl-10H-phenothiazine-10-propanamine hydrochloride |
| CAS Number | 4185-80-2 (racemate HCl) |
| Formula | |
| Molecular Weight | 364.93 g/mol |
| Stereochemistry | Racemic mixture (50:50) of (+)- and (-)-enantiomers.[1] |
| Solubility | Freely soluble in water, ethanol, and chloroform. Insoluble in ether. |
| Stability | Photosensitive. Rapidly oxidizes to sulfoxides/sulfones upon light exposure (pink/yellow discoloration). |
Pharmacodynamics: Dopamine Receptor Antagonism[3]
Mechanism of Action
Methotrimeprazine functions as an inverse agonist or neutral antagonist at the Dopamine D2-like receptor family (D2, D3, D4). These receptors are
-
Endogenous State: Dopamine binding activates the
protein, causing the -subunit to inhibit Adenylyl Cyclase (AC), thereby reducing intracellular cAMP and Protein Kinase A (PKA) activity. -
Antagonist State: Methotrimeprazine binds to the orthosteric site, preventing dopamine binding. This blockade relieves the inhibition of Adenylyl Cyclase, effectively "disinhibiting" the cAMP pathway in dopaminergic neurons.
Stereoselective Potency
The affinity for the D2 receptor is highly stereoselective.
-
(-)-Methotrimeprazine (Levo): High affinity (
nM). Responsible for antipsychotic and extrapyramidal effects. -
(+)-Methotrimeprazine (Dextro): Negligible affinity for D2 receptors.
-
rac-Methotrimeprazine: Exhibits an apparent
approximately 2x that of the pure levo-isomer in non-stereoselective assays, assuming the dextro form is non-competitive.
Signal Transduction Pathway
The following diagram illustrates the blockade of the D2 receptor signaling cascade by Methotrimeprazine.
Figure 1: Signal Transduction Blockade. Methotrimeprazine prevents the Gi-mediated inhibition of Adenylyl Cyclase.
Receptor Binding Profile (Data Summary)
The following table synthesizes binding affinity data (
| Receptor | Selectivity Note | |
| Dopamine D2 | 4.3 - 8.6 | Primary antipsychotic target. |
| Dopamine D3 | 8.3 | Relevant for negative symptoms. |
| Dopamine D4 | 7.9 | High affinity; potential relevance in clozapine-like effects.[4] |
| Serotonin 5-HT2A | 2.0 - 5.0 | Very high affinity; contributes to "atypical" features. |
| Histamine H1 | 1.0 - 3.0 | Causes significant sedation (primary side effect). |
| Muscarinic M1 | 15 - 30 | Causes anticholinergic effects (dry mouth, blurred vision). |
| Adrenergic | 2.0 - 10 | Causes orthostatic hypotension. |
Data Source: Aggregated from PDSP and comparative binding studies (See References).
Experimental Protocol: Radioligand Binding Assay
Objective: Determine the
Reagents & Preparation
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM
, 1 mM , pH 7.4. -
Radioligand:
-Spiperone (Specific Activity: ~80 Ci/mmol). Final concentration: 0.2 nM. -
Non-Specific Binding (NSB) Determinant: Haloperidol (10
) or (+)-Butaclamol. -
Receptor Source: CHO cells stably expressing human D2L receptors or Rat Striatal Membrane prep.
-
Test Compound: rac-Methotrimeprazine HCl. Dissolve in DMSO/Water. Prepare serial dilutions (
M to M).
Workflow Diagram
Figure 2: Radioligand Binding Assay Workflow for
Step-by-Step Procedure
-
Membrane Preparation: Homogenize tissue/cells in ice-cold assay buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet to a protein concentration of 10-20
/well. -
Incubation Setup: In a 96-well plate, add:
-
50
Test Compound (rac-Methotrimeprazine) -
50
Radioligand ( -Spiperone) -
100
Membrane Suspension
-
-
Equilibrium: Incubate for 60 minutes at 25°C (Room Temp) in the dark (protect methotrimeprazine from light).
-
Termination: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold 50 mM Tris-HCl buffer.
-
Quantification: Transfer filters to scintillation vials, add cocktail, and count via LSC.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation: [2]
Safety & Handling (MSDS Highlights)
-
Light Sensitivity: Methotrimeprazine HCl degrades rapidly under UV/visible light. All experiments must be conducted under low-light conditions or using amber glassware.
-
Toxicity: Phenothiazines are toxic if swallowed, inhaled, or absorbed through skin. Use full PPE (gloves, lab coat, respirator if handling powder).
-
Disposal: Dispose of radioactive waste (
) and chemical waste according to EHS regulations.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 72282, Methotrimeprazine. Retrieved from [Link]
-
PDSP (Psychoactive Drug Screening Program). Ki Database: Levomepromazine Binding Profile. University of North Carolina. Retrieved from [Link]
-
Dahl, S. G., & Hall, H. (1981). Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat. Psychopharmacology.[5][4][6] Retrieved from [Link]
-
Hameg, A., et al. (2003). Affinity of cyamemazine, an anxiolytic antipsychotic drug, for human recombinant dopamine vs. serotonin receptors. Biochemical Pharmacology. Retrieved from [Link]
Sources
- 1. The affinity, selectivity and biological activity of telenzepine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdspdb.unc.edu [pdspdb.unc.edu]
- 3. mdpi.com [mdpi.com]
- 4. scielo.isciii.es [scielo.isciii.es]
- 5. What is the mechanism of Levomepromazine? [synapse.patsnap.com]
- 6. Levomepromazine receptor binding profile in human brain--implications for treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of rac-Methotrimeprazine Hydrochloride
Topic: Synthesis and Characterization of rac-Methotrimeprazine Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
Methotrimeprazine (Levomepromazine) is a phenothiazine neuroleptic exhibiting distinctive analgesic and sedative properties, distinct from its chlorpromazine analog due to the 2-methoxy substitution. While the levorotatory isomer (Levomepromazine) is the primary pharmacologically active agent, the synthesis and characterization of racemic (rac-) Methotrimeprazine Hydrochloride serves as a critical reference standard for impurity profiling, toxicological studies, and non-clinical assays.
This guide details the robust chemical synthesis of the racemic hydrochloride salt, emphasizing the control of alkylation regiochemistry and the rigorous characterization required to validate the structure against "iso" isomers and oxidative degradants.
Strategic Synthetic Architecture
The synthesis of rac-Methotrimeprazine Hydrochloride hinges on the N-alkylation of the phenothiazine core. Unlike simpler phenothiazines, the branched aliphatic side chain (3-dimethylamino-2-methylpropyl) introduces steric considerations that dictate the choice of base and solvent.
Retrosynthetic Analysis
The molecule is disconnected at the
-
Core Scaffold: 2-Methoxyphenothiazine.
-
Electrophile: 3-Chloro-2-methyl-N,N-dimethylpropan-1-amine (prepared as the free base from its hydrochloride).
-
Base: Sodium amide (
) or Sodium hydride ( ) to generate the phenothiazinyl anion.
The "Isomer Challenge" and Regiocontrol
A critical technical nuance in phenothiazine alkylation is the potential for rearrangement if the side-chain precursor allows for aziridinium ion formation.
-
Scenario: If 2-chloro-N,N,2-trimethylpropan-1-amine were used, an aziridinium intermediate would form, leading to a mixture of linear and branched products.
-
Solution: By utilizing 3-chloro-2-methyl-N,N-dimethylpropan-1-amine , the reaction proceeds predominantly via an
mechanism on the primary alkyl chloride. However, steric hindrance from the -methyl group requires elevated temperatures (refluxing xylene/toluene), which necessitates an inert atmosphere to prevent ring oxidation (sulfoxide formation).
Experimental Protocol: Step-by-Step Synthesis
Phase A: Preparation of the Electrophile (Free Base)
-
Objective: Liberate the free amine from 3-chloro-2-methyl-N,N-dimethylpropan-1-amine hydrochloride.
-
Protocol:
-
Dissolve the hydrochloride salt in minimal water.
-
Cool to 0–5°C and basify with 20% NaOH solution to pH > 12.
-
Extract immediately with toluene (3 x volumes).
-
Dry the organic layer over anhydrous
. -
Critical: Use the toluene solution immediately in Phase B to prevent dimerization or polymerization.
-
Phase B: N-Alkylation of 2-Methoxyphenothiazine
-
Reagents: 2-Methoxyphenothiazine (1.0 eq),
(1.2 eq), Toluene (Solvent). -
Protocol:
-
Anion Generation: Charge a 3-neck flask with 2-methoxyphenothiazine and dry toluene under Nitrogen. Add
portion-wise. -
Reflux: Heat to reflux (110°C) for 2 hours. Evolution of ammonia gas (
) indicates anion formation. -
Addition: Dropwise add the toluene solution of the electrophile (from Phase A) over 1 hour while maintaining reflux.
-
Completion: Continue reflux for 12–18 hours. Monitor by TLC (Mobile phase:
:MeOH 9:1) or HPLC. -
Work-up: Cool to room temperature. Quench carefully with water. Separate the organic layer. Wash with water (2x) and brine (1x).
-
Purification: The crude base is often an oil. Purify via high-vacuum distillation or column chromatography (Silica gel, EtOAc/Hexane gradient) to remove unreacted phenothiazine.
-
Phase C: Formation of rac-Methotrimeprazine Hydrochloride
-
Objective: Isolate the stable salt form.
-
Protocol:
-
Dissolve the purified free base (oil) in dry diethyl ether or acetone (10 volumes).
-
Cool to 0–5°C.
-
Add ethereal HCl (2.0 M) or HCl gas dissolved in isopropanol dropwise until pH is acidic (~pH 3).
-
Precipitation: The hydrochloride salt will precipitate. If it oils out (common with racemic mixtures), induce crystallization by scratching or adding a seed crystal. Alternatively, evaporate to dryness and triturate with dry ether.
-
Filtration: Collect the solid under inert gas (hygroscopic).
-
Drying: Vacuum dry at 40°C over
.
-
Visualization of Reaction Workflow
The following diagram illustrates the synthetic pathway and the critical decision nodes for salt formation.
Figure 1: Synthetic workflow for rac-Methotrimeprazine Hydrochloride, highlighting the convergent alkylation step.
Characterization Framework
Trustworthiness in synthesis is established through multi-modal characterization. The following parameters define the identity and purity of the rac-Methotrimeprazine Hydrochloride.
Nuclear Magnetic Resonance (NMR)
NMR confirms the regiochemistry of the side chain and the integrity of the phenothiazine core.
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Structural Insight |
| 6.80 – 7.20 | Multiplet | 7H | Aromatic phenothiazine ring protons. | |
| 3.85 | Singlet | 3H | ||
| 3.90 – 4.10 | Multiplet | 2H | ||
| 2.75 | Singlet (Broad) | 6H | ||
| 1.15 | Doublet | 3H | ||
| 158.5 | Singlet | C | C-2 (Attached to Methoxy). | |
| 55.6 | Singlet | C | Methoxy carbon. | |
| 40 - 60 | Multiple | C | Aliphatic side chain carbons. |
Note: In the HCl salt, the protons adjacent to the terminal nitrogen will show significant deshielding and broadening compared to the free base due to protonation.
Mass Spectrometry (MS)
-
Method: ESI+ or EI.
-
Expected Signal:
-
Molecular Ion (
): m/z 328.4 (corresponding to the free base ). -
Fragment Ions: Characteristic loss of the side chain (m/z ~228 for the phenothiazine core) is often observed in EI.
-
Infrared Spectroscopy (IR)
-
Amine Salt: Broad band at 2400–2700
( stretch). -
Ether: Sharp band at ~1250
( stretch of the methoxy group). -
Aromatic: Bands at 1570–1600
(Ring skeletal vibrations).
Purity Analysis (HPLC)
A stability-indicating HPLC method is required to separate the rac-Methotrimeprazine from its sulfoxide metabolite/degradant and potential "iso" isomers.
-
Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5
. -
Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (60:40 v/v).
-
Detection: UV at 255 nm (Phenothiazine
). -
Flow Rate: 1.0 mL/min.
Safety & Handling Protocols
Phenothiazines are potent bioactive compounds with specific handling risks.
-
Photosensitivity: Methotrimeprazine degrades rapidly under UV light to form sulfoxides (pink/brown discoloration). Protocol: All reactions and storage must occur in amber glassware or foil-wrapped vessels.
-
Toxicity: Potent neuroleptic.[1] Avoid inhalation of dust (HCl salt). Use a glove box or fume hood for all solid handling.
-
Hygroscopicity: The HCl salt is hygroscopic.[2] Store under Argon at -20°C.
References
-
Rhone-Poulenc Sante. (1989). Process for preparing levomepromazine hydrogen maleate. US Patent 4,798,895. Link
-
National Institute of Standards and Technology (NIST). (2023). Methotrimeprazine Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link
-
Santa Cruz Biotechnology. (2024). rac Methotrimeprazine Hydrochloride Product Data. Link[3]
-
CymitQuimica. (2024). rac Methotrimeprazine Hydrochloride Technical Sheet. Link
-
Dahl, S. G., & Garle, M. (1977). Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Journal of Pharmaceutical Sciences, 66(2), 190-193. Link
Sources
Methodological & Application
Application Note: rac-Methotrimeprazine Hydrochloride In Vivo Experimental Design in Mice
Introduction & Pharmacological Rationale[1][2][3][4][5]
Methotrimeprazine (also known as Levomepromazine) is a phenothiazine neuroleptic with a unique pharmacological profile characterized by potent analgesic, sedative, and anxiolytic properties. Unlike classical opioids, its analgesic mechanism is non-narcotic, mediated primarily through central blockade of dopaminergic, histaminergic, and cholinergic pathways.
Scientific Note on Chirality: While the levo-isomer (Levomepromazine) is the clinically active antipsychotic form, rac-Methotrimeprazine (the racemic mixture containing both enantiomers) is frequently utilized in preclinical screening and chemical synthesis. Researchers must note that the rac form may exhibit reduced potency compared to the pure levo-isomer (~50% efficacy assumption for initial dose-ranging), as the dextro-isomer often lacks significant dopaminergic affinity. This protocol is designed for the racemic hydrochloride salt , with dosing adjusted to account for this stereochemical dilution.
Mechanism of Action (MOA)
Methotrimeprazine acts as a "dirty drug" (multireceptor antagonist), binding to:
-
Dopamine
Receptors: Mediates antipsychotic effects and extrapyramidal symptoms.[1] -
Histamine
Receptors: Drives potent sedation and anxiolysis. -
Muscarinic
Receptors: Contributes to anticholinergic side effects (dry mouth, urinary retention) and sedation.[1] -
5-HT
Receptors: Modulates mood and negative symptoms.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
Visualization: Receptor Binding & Physiological Output
Caption: Multireceptor antagonism profile of Methotrimeprazine leading to composite analgesic and sedative phenotypes.
Experimental Design Strategy
Dose Selection & Preparation
Phenothiazines exhibit a steep dose-response curve in mice. The rac-HCl salt is water-soluble, simplifying formulation.
-
Vehicle: 0.9% Sterile Saline.
-
Route: Intraperitoneal (IP) is preferred for acute pharmacodynamic studies due to reliable absorption.
| Experimental Group | Dose (mg/kg, IP) | Rationale |
| Vehicle Control | 0 mg/kg | Baseline for locomotor and nociceptive thresholds. |
| Low Dose | 3 - 5 mg/kg | Assessment of anxiolysis without complete motor inhibition. |
| Medium Dose | 10 - 15 mg/kg | Target range for analgesic efficacy (comparable to morphine in some models). |
| High Dose | 20 - 30 mg/kg | Assessment of heavy sedation/catalepsy (use with caution). |
| Positive Control | Morphine (5 mg/kg) | Validates the assay sensitivity for analgesia. |
Critical Safety Note: The LD50 of Methotrimeprazine in mice is ~344 mg/kg (IP). The proposed doses are well within the safety margin but monitor for hypothermia (poikilothermia) as phenothiazines disrupt thermoregulation.
Workflow Timeline
The pharmacokinetic profile (
Caption: Temporal experimental design optimized for the pharmacokinetic half-life of phenothiazines in mice.
Detailed Experimental Protocols
Protocol A: Assessment of Sedative Activity (Open Field Test)
Since Methotrimeprazine is a potent sedative, this test must precede or accompany analgesic testing to ensure that "pain relief" is not simply "inability to move."
Materials:
-
Open field arena (40 x 40 x 40 cm, white or grey acrylic).
-
Video tracking software (e.g., EthoVision or AnyMaze).
Procedure:
-
Acclimatization: Bring mice to the testing room 1 hour prior to the experiment.
-
Dosing: Administer rac-Methotrimeprazine (Vehicle, 3, 10, 30 mg/kg IP).
-
Placement: 30 minutes post-dose, place the mouse gently in the center of the arena.
-
Recording: Record activity for 10-15 minutes.
-
Analysis:
-
Total Distance Traveled (cm): Primary index of locomotor activity.
-
Center Time (%): Index of anxiolysis (increased time = reduced anxiety).
-
Immobility Time (s): Index of sedation.
-
Validation Criteria:
-
Vehicle group should explore >2000 cm (strain dependent).
-
High dose (30 mg/kg) should show >50% reduction in locomotion to confirm sedative bioactivity.
Protocol B: Evaluation of Analgesic Efficacy (Hot Plate Test)
This test measures supraspinal analgesia, which is relevant for Methotrimeprazine's central mechanism.
Materials:
-
Hot plate analgesiometer set to 55.0 ± 0.5°C .
-
Stopwatch (0.1s precision).
Procedure:
-
Pre-Screening: 24 hours before the test, place mice on the plate. Discard animals with latency <5s or >20s to ensure a homogenous population.
-
Baseline: Measure latency 30 min before dosing (
). -
Dosing: Administer treatments IP (
). -
Testing: Place mouse on the hot plate at
, , and min. -
Endpoints: Record the time to first hind paw lick or jump .
-
Note: Forepaw licking is often grooming, not nociception.
-
-
Cut-off: Strictly enforce a 20-second cut-off to prevent tissue damage.
Data Calculation:
Calculate the % Maximum Possible Effect (%MPE):
Protocol C: Tail Flick Test (Spinal Analgesia)
To differentiate spinal vs. supraspinal mechanisms.
Materials:
Procedure:
-
Calibration: Adjust heat intensity so baseline latency is 2-4 seconds.
-
Dosing: Administer treatments IP.
-
Testing: Focus the beam on the distal third of the tail.
-
Endpoint: Automatic cutoff when the tail flicks away from the heat source.
-
Cut-off: Set to 10 seconds to avoid burns.
Interpretation:
-
Opioids (Morphine) increase latency in both Hot Plate and Tail Flick.
-
Phenothiazines (Methotrimeprazine) typically show strong effects in Hot Plate but variable/weaker effects in Tail Flick, indicating a supraspinal (brain-mediated) modulation of pain.
Data Analysis & Reporting
Statistical Methods
-
Normality Test: Shapiro-Wilk test to confirm normal distribution.
-
Primary Analysis:
-
Time-Course Data: Two-way Repeated Measures ANOVA (Factor 1: Treatment, Factor 2: Time).
-
Single Point Data: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all groups to Vehicle).
-
-
Significance: Set
.
Expected Outcomes Table
| Parameter | Vehicle | rac-Methotrimeprazine (10 mg/kg) | Interpretation |
| Locomotion (cm) | High | Significantly Reduced (***) | Sedative effect confirmed. |
| Hot Plate Latency (s) | ~8-10s | Increased (~15-18s) | Supraspinal analgesia. |
| Tail Flick Latency (s) | ~3s | Moderate Increase (~5s) | Weaker spinal effect. |
| Rectal Temp (°C) | 37.5 | Decreased (35.0 - 36.0) | Drug-induced hypothermia.[5] |
References
-
Dahl, S. G. (1976).[6] Pharmacokinetics of methotrimeprazine after single and multiple doses.[6] Clinical Pharmacology & Therapeutics, 19(4), 435-442.[6] Link
-
Health Canada. (2006). Product Monograph: NOZINAN (Methotrimeprazine). Sanofi-Aventis Canada Inc.Link
- Osikowicz, M., et al. (2013). The glutamatergic system as a target for neuropathic pain relief. Experimental Biology and Medicine.
-
Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia Protocol. Link
-
Gad, S. C. (2018). Vehicle development and formulation in rodent studies. Gad Consulting. Link
Sources
- 1. thecarlatreport.com [thecarlatreport.com]
- 2. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 3. dovepress.com [dovepress.com]
- 4. drugs.com [drugs.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Pharmacokinetics of methotrimeprazine after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating analgesic properties of rac Methotrimeprazine Hydrochloride preclinically
Application Note & Protocol Guide
Topic: Preclinical Investigation of the Analgesic Properties of rac-Methotrimeprazine Hydrochloride
Abstract
Methotrimeprazine, a phenothiazine derivative with a long history of use as an antipsychotic and antiemetic, presents a compelling case for investigation as a non-opioid analgesic.[1][2] Its complex pharmacology, characterized by antagonism at multiple central nervous system receptors, suggests a multifaceted mechanism for pain modulation that is distinct from traditional opioids.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the analgesic potential of racemic (rac) Methotrimeprazine Hydrochloride in preclinical models. We will delve into the causal rationale behind experimental design, provide detailed, self-validating protocols for core analgesic assays, and outline methods for robust data analysis and interpretation. The goal is to equip researchers with the necessary framework to generate high-quality, reproducible data on the efficacy and characteristics of methotrimeprazine as a potential therapeutic for pain management.
Introduction: The Rationale for Investigating Methotrimeprazine
Methotrimeprazine (also known as levomepromazine) is a "dirty drug" in the pharmacological sense, meaning it interacts with a wide array of neurotransmitter receptors.[1] Its primary mechanism involves the antagonism of dopamine (D1, D2), serotonin (5-HT2A, 5-HT2C), histamine (H1), alpha-adrenergic (α1, α2), and muscarinic acetylcholine receptors.[3][4][5] While its antipsychotic effects are largely attributed to dopamine receptor blockade, its interaction with this diverse set of targets provides a strong rationale for its potential analgesic, sedative, and anxiolytic properties.[5][6]
The clinical need for novel, effective non-opioid analgesics is urgent, driven by the limitations and risks associated with current standards of care.[7][8] Methotrimeprazine's non-opioid mechanism, confirmed by studies showing its analgesic effects are not reversed by the opioid antagonist naloxone, makes it a particularly interesting candidate.[9][10] Preclinical evaluation is the critical first step to systematically characterize its analgesic profile and determine its potential for further development.
Preclinical Study Design: A Framework for Rigorous Evaluation
A successful preclinical investigation hinges on a study design that is both comprehensive and accounts for the specific properties of the test compound. In preclinical analgesic drug development, studies should utilize a battery of tests to assess different pain modalities and include measures to control for confounding behaviors.[11][12]
Animal Models
Standard rodent models (mice or rats) are appropriate for initial screening. The choice of strain (e.g., Sprague-Dawley rats, CD-1 or C57BL/6 mice) should be consistent throughout the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Key Experimental Groups
A robust study design requires a minimum of three groups:
-
Vehicle Control: The formulation used to dissolve methotrimeprazine (e.g., sterile saline, 0.5% methylcellulose) administered at the same volume and route as the test article. This group establishes the baseline response.
-
Positive Control: A well-characterized analgesic (e.g., morphine) to validate the sensitivity of the assay.
-
Test Article Groups: At least three dose levels of rac-Methotrimeprazine HCl to establish a dose-response relationship.
Pharmacokinetic Considerations
The timing of behavioral testing relative to drug administration is critical. Methotrimeprazine has an oral bioavailability of approximately 50-60% and reaches peak plasma concentrations 1 to 3 hours after oral administration, with a half-life of about 20 hours.[3][13] Therefore, behavioral assessments should be conducted within this peak window (e.g., at 60 and 90 minutes post-dosing) to capture the maximum effect.
Confounding Factor: Sedation
Methotrimeprazine is known to be a potent sedative, primarily through its H1 and α1 receptor antagonism.[1][14] Sedation can suppress motor activity, potentially giving a false-positive result in pain assays that rely on a motor response (e.g., jumping, paw withdrawal). It is therefore essential to conduct a motor function assay (e.g., open-field test, rotarod test) concurrently with the analgesic assays, using the same doses. A significant decrease in motor activity at an effective analgesic dose may indicate that the observed effect is due to sedation rather than true analgesia.[9]
Sources
- 1. Levomepromazine - Wikipedia [en.wikipedia.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Levomepromazine? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. levomepromazine (methotrimeprazine) | Dosing & Uses | medtigo [medtigo.com]
- 7. raps.org [raps.org]
- 8. raps.org [raps.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of analgesic and activity effects of methotrimeprazine and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical assessment of candidate analgesic drugs: recent advances and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development [frontiersin.org]
- 13. UpToDate 2018 [doctorabad.com]
- 14. pdf.hres.ca [pdf.hres.ca]
Troubleshooting & Optimization
rac Methotrimeprazine Hydrochloride stability and storage conditions
Welcome to the technical resource guide for racemic Methotrimeprazine Hydrochloride. This center is designed for researchers, scientists, and drug development professionals. It provides in-depth answers to frequently asked questions and robust troubleshooting guides to address challenges encountered during experimental procedures. Our focus is on ensuring the chemical integrity and stability of your compound through proper storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary storage conditions for solid rac-Methotrimeprazine Hydrochloride?
Solid rac-Methotrimeprazine Hydrochloride should be stored in a refrigerator at 2-8°C.[1] It is crucial to store it under an inert atmosphere as the compound is hygroscopic.[1] The container should be tightly sealed and protected from light.
-
Expert Insight: The phenothiazine ring, which is the core structure of Methotrimeprazine, is susceptible to oxidation. Storing it at refrigerated temperatures slows down potential oxidative degradation. The requirement for an inert atmosphere is to minimize contact with atmospheric moisture and oxygen, which can accelerate degradation pathways.
Q2: Why is light protection so critical for this compound?
Methotrimeprazine, like other phenothiazines, is highly photosensitive and photolabile.[2][3] Exposure to light, particularly UV-A and UV-B radiation, can cause rapid degradation.[2][3] This degradation often results in a visible color change, with the material or its solutions turning pink or yellow.[4] Any discolored solution should be discarded.[4][5]
-
Mechanism of Degradation: The primary photodegradation pathway involves the oxidation of the sulfur atom in the phenothiazine ring to form Methotrimeprazine sulfoxide.[2][3] This occurs via a mechanism involving singlet molecular oxygen, which is generated upon photo-excitation of the drug molecule itself.[2] The formation of the sulfoxide metabolite leads to a loss of neuroleptic potency.[6]
Q3: What solvents are recommended for preparing solutions, and what is their stability?
For intravenous administration, Methotrimeprazine Hydrochloride can be diluted with Dextrose 5% or Sodium Chloride 0.9%.[4] When diluted with 0.9% sodium chloride in polypropylene syringes at concentrations from 0.13 to 6.25 mg/ml, the drug is stable for at least 14 days.[7] Solutions in 0.9% Sodium Chloride are stated to be stable for 24 hours.[4]
-
Causality Note: The choice of solvent is critical. Studies have shown that the photodegradation mechanism and rate can differ significantly between solvents like methanol, phosphate-buffered saline (PBS), and acetonitrile.[3] For experimental purposes, it is vital to validate stability in your specific solvent system. Always prepare solutions fresh and protect them from light during use.
Q4: The solid material has changed color from beige to a darker shade. Is it still usable?
The material is described as a beige to dark beige solid.[1] However, a significant or non-uniform darkening, especially with a greenish or brownish tint, may indicate oxidation or degradation due to improper storage (e.g., exposure to light or air).[8] It is strongly recommended to perform an analytical purity check (e.g., via HPLC) before using any material that has visibly changed in appearance.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: My freshly prepared Methotrimeprazine HCl solution has a pink or yellow tint.
-
Potential Cause 1: Photodegradation. This is the most likely cause. The solution was likely exposed to ambient or direct light during or after preparation. Phenothiazines are known to rapidly discolor upon light exposure.[4]
-
Solution: Discard the solution immediately.[4][5] Prepare a fresh solution in a low-light environment. Use amber-colored glassware or vials wrapped in aluminum foil for preparation and storage. Minimize exposure time to any light source.
-
Preventative Workflow:
-
Set up your workspace in an area with minimal UV light (e.g., away from windows, using UV-filtered lighting if possible).
-
Weigh the solid compound quickly and return the stock container to its proper storage conditions.
-
Use amber volumetric flasks and vials for all solution preparation and storage steps.
-
If solutions need to be handled in transparent containers (e.g., for use in an autosampler), ensure the vials are protected from light until the moment of analysis.
-
Problem 2: I am seeing a new, unexpected peak in my HPLC chromatogram during a stability study.
-
Potential Cause 1: Oxidative Degradation. An unexpected peak, particularly one that grows over time, often corresponds to a degradation product. For Methotrimeprazine, the most common degradation products are the sulfoxide and N-desmethyl metabolites.[9][10]
-
Potential Cause 2: Hydrolysis. While less common for the core structure, hydrolysis of excipients or interactions with the solvent could occur, especially at pH extremes.
-
Investigative Protocol:
-
Characterize the Degradant: If your facility has the capability, use LC-MS to determine the mass of the new peak. A mass increase of 16 amu (atomic mass units) compared to the parent compound is a strong indicator of sulfoxide formation (addition of an oxygen atom).[2][10]
-
Perform Forced Degradation: To confirm the identity, subject a small sample of the material to controlled stress conditions (e.g., exposure to 3% hydrogen peroxide for oxidative stress, or high-intensity UV light for photolytic stress).[11] Compare the chromatogram of the stressed sample to your experimental sample. If the retention time of the primary degradation product in the forced degradation study matches your unknown peak, it helps confirm its identity.
-
Review Storage: Re-verify that all storage and handling procedures were followed correctly. Check the integrity of the container seal and confirm that light protection was adequate.
-
Visualizing Degradation & Experimental Workflow
Key Degradation Pathway
The diagram below illustrates the primary photo-oxidative degradation pathway of the Methotrimeprazine core structure.
Caption: Photo-oxidation of Methotrimeprazine to its sulfoxide.
Troubleshooting Workflow for Unexpected Degradation
This decision tree provides a logical workflow for investigating the appearance of unknown impurities or degradation.
Caption: Decision tree for investigating unexpected degradation.
Quantitative Data Summary
| Parameter | Recommended Condition / Value | Source(s) | Rationale / Notes |
| Solid Storage Temp. | 2–8°C | [1] | Slows kinetic degradation processes. |
| Solid Storage Atmos. | Under inert atmosphere | [1] | The compound is hygroscopic and susceptible to oxidation. |
| Light Protection | Mandatory (Protect from light) | [4][5][12] | Prevents rapid photochemical degradation to the sulfoxide. |
| Solution pH (Injection) | 3 to 5 | [4] | Methotrimeprazine HCl is incompatible with alkaline solutions. |
| Stability in 0.9% NaCl | Stable for at least 14 days (in polypropylene syringes) | [7] | Provides a baseline for short-term storage of diluted solutions. |
| Primary Degradation | Oxidation of the sulfur atom to form sulfoxide. | [2][3] | This is the most common pathway, especially upon light exposure. |
References
-
Title: Photochemistry and in vitro phototoxicity studies of levomepromazine (methotrimeprazine), a phototoxic neuroleptic drug Source: Ingenta Connect URL: [Link]
-
Title: rac Methotrimeprazine hydrochloride Source: Pharmaffiliates URL: [Link]
-
Title: Levomepromazine | C19H24N2OS Source: PubChem URL: [Link]
-
Title: Safety Data Sheet Phenothiazine Source: Redox URL: [Link]
-
Title: Is levomepromazine stable over time? Source: PubMed URL: [Link]
-
Title: Methotrimeprazine Hydrochloride Source: ASHP Publications URL: [Link]
-
Title: Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Source: Semantic Scholar URL: [Link]
-
Title: PRODUCT MONOGRAPH NOZINAN® Methotrimeprazine Maleate Tablets Source: sanofi-aventis Canada Inc. URL: [Link]
-
Title: Phenothiazine | C12H9NS Source: PubChem URL: [Link]
-
Title: Methotrimeprazine Source: CHEO ED Outreach URL: [Link]
-
Title: Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry Source: PubMed URL: [Link]
-
Title: Plasma and erythrocyte levels of methotrimeprazine and two of its nonpolar metabolites in psychiatric patients Source: PubMed URL: [Link]
-
Title: Significance of Stability Studies on Degradation Product Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation Source: PubMed URL: [Link]
-
Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link]
-
Title: International Journal of Pharmaceutical Research & Analysis Source: IJPRA URL: [Link]
-
Title: [Stability of products of degradation of phenothiazine derivatives and their analysis] Source: PubMed URL: [Link]
-
Title: degradation product formed: Topics by Science.gov Source: Science.gov URL: [Link]
-
Title: Photooxidation mechanism of levomepromazine in different solvents Source: PubMed URL: [Link]
-
Title: Photostability and Photostabilization of Drugs and Drug Products Source: SciSpace URL: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Photooxidation mechanism of levomepromazine in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Methotrimeprazine | CHEO ED Outreach [outreach.cheo.on.ca]
- 6. Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is levomepromazine stable over time? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Plasma and erythrocyte levels of methotrimeprazine and two of its nonpolar metabolites in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Troubleshooting rac-Methotrimeprazine Hydrochloride Precipitation
Subject: Resolving Solubility & Stability Issues with rac-Methotrimeprazine HCl in Aqueous Buffers Document ID: TS-METH-004 Last Updated: February 11, 2026 Audience: Assay Development Scientists, Pharmacologists
Executive Summary & Compound Profile
rac-Methotrimeprazine Hydrochloride (Levomepromazine HCl) is a phenothiazine derivative.[1][2] While the hydrochloride salt is freely soluble in water, it exhibits complex solubility behavior in physiological buffers due to its hydrophobic tricyclic core and pKa characteristics.
Users frequently encounter precipitation when transitioning from stock solutions (water or DMSO) to assay buffers (e.g., PBS pH 7.4). This guide addresses the physicochemical mechanisms behind these failures—primarily pH-dependent deprotonation and the common ion effect —and provides validated recovery protocols.
Physicochemical Snapshot
| Property | Value | Implication for Solubility |
| Molecular Weight | 364.9 g/mol (HCl salt) | Moderate size, diffuses well.[3] |
| pKa (Amine) | ~9.2 [1, 2] | At pH 7.4, ~1.5% exists as insoluble free base. |
| LogP (Free Base) | 4.5 [2] | Highly lipophilic; free base precipitates immediately in water. |
| Solubility (Water) | Freely Soluble | Stable as ionized salt (pH < 6). |
| Solubility (PBS) | < 10 mg/mL (metastable) | High risk of "salting out" or pH-induced crash. |
Troubleshooting Decision Tree
Use this logic flow to diagnose the specific cause of precipitation in your workflow.
Figure 1: Diagnostic logic for Methotrimeprazine stability issues. Follow the path corresponding to your observation.
Technical FAQs & Solutions
Category 1: pH and Buffer Incompatibility (The #1 Failure Mode)
Q: I dissolved the powder in water successfully, but it turned cloudy immediately upon adding it to PBS (pH 7.4). Why?
A: You likely triggered the "Free Base Crash."
Methotrimeprazine has a pKa of approximately 9.2. In pure water or acidic stock solutions, it exists as the protonated, soluble cation (
While pH 7.4 is below the pKa (9.2), the intrinsic solubility of the free base is extremely low (high LogP). Even a small fraction of free base formation can exceed the solubility limit, acting as nucleation sites for massive precipitation.
Corrective Protocol:
-
Acidify the Stock: Ensure your stock solution is slightly acidic (pH 5–6).
-
Sequential Dilution: Do not add concentrated stock directly to pH 7.4 buffer.
-
Step A: Dilute stock 1:10 into water.
-
Step B: Add this intermediate slowly to the final buffer with vortexing.
-
-
Lower the pH: If your assay permits, adjust the buffer pH to 6.8 . This logarithmic shift significantly stabilizes the cationic salt form.
Category 2: The Common Ion Effect (Salting Out)
Q: My solution is clear in water, but precipitates in Saline (0.9% NaCl) even at low pH. Is the salt bad?
A: No, this is the Common Ion Effect.
PBS and Saline contain high concentrations of Chloride ions (
Corrective Protocol:
-
Reduce Ionic Strength: Switch to a buffer with lower salt content (e.g., 50mM NaCl instead of 150mM).
-
Change the Counter-ion: If high ionic strength is required, use a buffer system that does not add excess Chloride, such as Tris-Acetate or Phosphate buffer (without saline) .
Category 3: Photostability & Oxidation
Q: The solution didn't precipitate, but it turned pink/red overnight. Can I still use it?
A: No. The compound has degraded. Phenothiazines are extremely sensitive to UV and visible light. The color change indicates the formation of sulfoxide metabolites and free radicals [3]. This is an irreversible chemical change, not a solubility issue.
Corrective Protocol:
-
Amber Glass: Always prepare and store solutions in amber glass vials.
-
Foil Wrap: Wrap tubes in aluminum foil during bench work.
-
Fresh Prep: Prepare solutions immediately before use; do not store working dilutions >24 hours.
Validated Solubility Protocol (Self-Validating)
To ensure experimental success, follow this "Check-Gate" method. This protocol prevents the waste of expensive reagents by validating solubility before the final experiment.
Materials
-
Solvent A: DMSO (Molecular Biology Grade)
-
Solvent B: Deionized Water (pH 5.5 - 6.0)
-
Buffer: PBS pH 7.4
-
Equipment: UV-Vis Spectrophotometer or Plate Reader
Step-by-Step Workflow
-
Master Stock Preparation (50 mM):
-
Dissolve Methotrimeprazine HCl in DMSO .
-
Why? DMSO prevents early precipitation and allows for high-concentration storage.
-
Validation: Solution must be crystal clear and colorless/pale yellow.
-
-
Intermediate Dilution (Check Gate 1):
-
Dilute the Master Stock 1:10 into Deionized Water .
-
Result: 5 mM solution.
-
Observation: Should remain clear.[4] If cloudy, the water pH is too high (alkaline).
-
-
Working Solution & "Spike" Test (Check Gate 2):
-
Pipette the required volume of Intermediate Solution into your PBS Buffer .
-
Max Recommended Concentration in PBS: 100 µM - 500 µM.
-
Critical Step: Measure Absorbance at 600 nm (Turbidity check).
- : Soluble. Proceed.
- : Precipitated. Stop.
-
Solvent Compatibility Table
| Solvent System | Max Solubility (Approx) | Stability | Recommended Use |
| DMSO | > 50 mg/mL | High (Dark, -20°C) | Master Stock |
| Water (pH < 6) | > 25 mg/mL | Moderate (Dark, 4°C) | Intermediate Dilution |
| Ethanol | ~ 30 mg/mL | Moderate | Alternative Stock |
| PBS (pH 7.4) | < 2 mg/mL (< 5 mM) | Low (< 24 hrs) | Assay Only (Immediate Use) |
Mechanism of Action Diagram
Understanding the equilibrium is key to troubleshooting.
Figure 2: The pH-dependent solubility equilibrium. Keeping the system to the left (Acidic) maintains solubility.
References
-
PubChem. (n.d.). Levomepromazine | C19H24N2OS.[3][6] National Library of Medicine. Retrieved February 11, 2026, from [Link]
-
DrugBank Online. (n.d.). Levomepromazine: Uses, Interactions, Mechanism of Action. Retrieved February 11, 2026, from [Link]
-
ASHP (American Society of Health-System Pharmacists). (2025). Methotrimeprazine Hydrochloride Injection Monograph. AHFS Drug Information. Retrieved February 11, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Is levomepromazine stable over time? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound: LEVOMEPROMAZINE (CHEMBL1764) - ChEMBL [ebi.ac.uk]
Technical Support Center: rac Methotrimeprazine Hydrochloride in Animal Research
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers utilizing rac Methotrimeprazine Hydrochloride in animal studies. As a phenothiazine derivative, Methotrimeprazine (also known as Levomepromazine) presents a complex pharmacological profile that necessitates careful consideration of its side effects to ensure experimental integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of Methotrimeprazine observed in laboratory animals?
A1: The most frequently reported side effects across various animal species include dose-dependent sedation, somnolence, and hypotension.[1] In mice, higher doses are associated with marked sedation.[2] Other common adverse events can include dry mouth and, less commonly, convulsions.[1]
Q2: Are there species-specific considerations for Methotrimeprazine administration?
A2: Yes, metabolic and physiological differences between species can influence the drug's effects. For instance, while specific studies on a wide range of lab animals are not extensively detailed in the provided results, it is a known principle in pharmacology that drug metabolism can vary significantly. For example, cats can be more susceptible to adverse effects from drugs metabolized by glucuronidation.[3] While this is a general principle for benzodiazepines, it highlights the importance of considering species-specific metabolism. Always consult relevant literature for the specific animal model you are using.
Q3: What is the primary mechanism of action of Methotrimeprazine that leads to its principal side effects?
A3: Methotrimeprazine is a neuroleptic that primarily acts by blocking dopamine D2 receptors in the central nervous system.[4][5] This action is responsible for its antipsychotic and sedative effects. However, it also has antagonist activity at other receptors, including serotonergic, histaminic, and alpha-adrenergic receptors, which contribute to its broad range of effects, including hypotension and sedation.[6][7]
Q4: Can Methotrimeprazine be used as an analgesic in animal research?
A4: While it possesses analgesic properties, its use purely for pain relief in animals should be carefully considered. In mice, antinociceptive effects were only observed at doses that also caused significant sedation.[2] However, small, non-sedative doses have been shown to potentiate the analgesic action of morphine in mice.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides actionable solutions.
Issue 1: Excessive Sedation or Ataxia Compromising Behavioral Assessments
-
Problem: The animal is too sedated to perform behavioral tasks, or its movement is uncoordinated (ataxia), confounding the experimental results. This is a common, dose-dependent effect.[1]
-
Causality: Methotrimeprazine's potent sedative properties stem from its antagonism of dopamine D2 and histamine H1 receptors.[7][8] At higher doses, this can lead to profound CNS depression.
-
Troubleshooting Steps:
-
Dose Reduction: The most straightforward solution is to lower the dose. Sedation is often the first observable sign and typically resolves with a dose adjustment.[1][8]
-
Acclimatization Period: Drowsiness may be more pronounced early in the treatment course and can diminish after the first few weeks.[1][8] Consider an acclimatization period if your experimental design allows for chronic dosing.
-
Alternative Compound: If dose reduction is not feasible due to the required therapeutic effect, consider a different compound with a more favorable sedation profile for your specific research question.
-
Issue 2: Significant Hypotension Observed During Monitoring
-
Problem: A marked drop in blood pressure is detected after drug administration, potentially affecting physiological parameters and animal well-being. Hypotension is a common cardiovascular side effect.[1]
-
Causality: Methotrimeprazine's alpha-adrenergic receptor blockade leads to vasodilation and a subsequent decrease in blood pressure.[6] This effect can be more pronounced with initial or high doses.[8]
-
Troubleshooting Steps:
-
Lower Initial Dose: Start with a lower initial dose and gradually titrate upwards to the desired level. This allows the animal to accommodate the cardiovascular effects.
-
Fluid Support: In cases of significant hypotension, intravenous administration of a 5% glucose solution may be considered to support blood pressure.[8]
-
Avoid Epinephrine: Do not use epinephrine to treat hypotension, as it can paradoxically worsen the condition due to Methotrimeprazine's alpha-blocking properties.[8] Norepinephrine or phenylephrine are more appropriate choices if a hypertensive agent is required.[8]
-
Monitor Hydration: Ensure the animal is well-hydrated, as dehydration can exacerbate hypotensive effects.
-
Issue 3: Onset of Extrapyramidal Symptoms (EPS)
-
Problem: The animal exhibits abnormal, involuntary movements such as tremors, muscle rigidity (hypertonia), or restlessness (akathisia).[1][9] These are known as extrapyramidal symptoms.
-
Causality: These motor side effects are a direct result of dopamine D2 receptor blockade in the nigrostriatal pathway of the brain, disrupting the normal regulation of movement.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing extrapyramidal symptoms.
-
Detailed Steps:
-
Confirm Symptoms: Differentiate EPS from other behavioral changes. Look for signs like parkinsonism, akathisia, or dyskinesia.[1]
-
Dose Adjustment: Extrapyramidal effects are often associated with prolonged, high-dose therapy.[1][8] The first line of action is to reduce the dosage.
-
Antiparkinsonian Agents: In some cases, the co-administration of an antiparkinsonian agent may be used to alleviate these symptoms.[1] However, this adds a confounding variable to your study and should be carefully considered and justified.
-
Issue 4: Anticholinergic Side Effects
-
Problem: The animal displays signs such as a dry mouth, constipation, or urinary retention.[1][8]
-
Causality: Methotrimeprazine has anticholinergic properties, meaning it blocks the action of acetylcholine. This can affect various bodily functions, including salivation and gastrointestinal motility.
-
Troubleshooting Steps:
-
Ensure Access to Water: Provide ad libitum access to fresh water to mitigate the effects of dry mouth.
-
Monitor Food Intake and Output: Closely monitor food consumption and fecal output. If constipation is severe, consult with a veterinarian.
-
Dose Reduction: These side effects are also dose-dependent and may resolve with a lower dose.
-
Quantitative Data Summary
| Side Effect Category | Common (1-10%) | Uncommon (0.1-1%) | Rare (0.01-0.1%) |
| Nervous System | Drowsiness, Sedation, Somnolence[1] | Convulsions, Parkinsonism[1] | Extrapyramidal Effects[1] |
| Cardiovascular | Hypotension, Heat Stroke, QT Prolongation[1] | Tachycardia, Venous Thromboembolism[1] | Cardiac Arrest, Arrhythmias[1] |
| Gastrointestinal | Dry Mouth[1] | Constipation[1] |
This table is a summary based on human clinical data and may not be fully representative of all animal models. It should be used as a general guideline.
Experimental Protocols
Protocol 1: Basic Administration and Monitoring
-
Preparation: Dissolve rac Methotrimeprazine Hydrochloride in a suitable, sterile vehicle (e.g., sterile saline). Ensure the solution is at a physiological pH if possible.[10]
-
Administration: Administer the drug via the approved route (e.g., intraperitoneal, subcutaneous, oral gavage) as specified in your IACUC protocol. Use appropriate restraint techniques to minimize stress.[10][11]
-
Post-Administration Monitoring:
-
First 30 minutes: Continuously monitor for acute adverse reactions, particularly severe hypotension or respiratory distress.
-
1-4 hours: Observe for sedation levels, ataxia, and any signs of distress.
-
Daily: For chronic studies, perform daily health checks, including monitoring of weight, food and water intake, and general behavior.
-
-
Record Keeping: Meticulously document all observations, including the time of onset, duration, and severity of any side effects. The FDA encourages reporting of adverse events.[12]
Protocol 2: Anesthetic Combination and Monitoring in Canines
Methotrimeprazine is sometimes used as a pre-anesthetic.
-
Pre-medication: Administer Methotrimeprazine (e.g., 1.0 mg/kg) as a pre-anesthetic agent.[13]
-
Induction: After a suitable interval (e.g., 15 minutes), induce anesthesia with an appropriate agent like a combination of midazolam and ketamine.[13]
-
Cardiovascular Monitoring: Be aware that Methotrimeprazine can cause hypotension.[13] In dogs, it has also been noted to cause a decrease in heart rate.[14] Continuous monitoring of blood pressure and heart rate is crucial.
-
Recovery: During recovery, provide a warm and quiet environment.[15] Monitor the animal until it is fully ambulatory.
Mechanism of Side Effects: A Visual Guide
Caption: Receptor targets of Methotrimeprazine and associated side effects.
References
-
Drugs.com. Methotrimeprazine Side Effects: Common, Severe, Long Term. Available from: [Link]
-
Taro Pharmaceuticals Inc. (2020). Methotrimeprazine Hydrochloride Injection, USP - PRODUCT MONOGRAPH. Available from: [Link]
-
Mayo Clinic. (2023). Metoclopramide (oral route) - Side effects & dosage. Available from: [Link]
-
AA Pharma Inc. (2012). Methotrimeprazine Maleate Tablets 2 mg, 5 mg, 25 mg and 50 mg. Available from: [Link]
-
Veterian Key. (2018). Drugs Affecting Animal Behavior. Available from: [Link]
-
MSD Veterinary Manual. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids. Available from: [Link]
-
MSD Veterinary Manual. Psychotropic Agents for Treatment of Animals. Available from: [Link]
-
Nunes, N., et al. (2004). Effects of levomepromazine and different desflurane concentrations upon electrocardiographic variables in dogs. Veterinary Anaesthesia and Analgesia, 31(1), 73-7. Available from: [Link]
-
Merck Veterinary Manual. Psychotropic Agents for Treatment of Animals. Available from: [Link]
-
Saarialho-Kere, U., et al. (1986). Interactions of morphine and methotrimeprazine in mouse and man with respect to analgesia, respiration and sedation. Acta Pharmacologica et Toxicologica, 59(5), 394-401. Available from: [Link]
-
Cassu, R. N., et al. (2008). Parametric evaluation of methotrimeprazine-midazolam-ketamine and methotrimeprazine-midazolam-ketamine-xylazine combination in dogs. Acta Cirurgica Brasileira, 23(1), 59-66. Available from: [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Available from: [Link]
-
Lodge, D. J. (2020). Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. Pharmaceuticals, 13(11), 356. Available from: [Link]
-
Plumb's. (2023). Top 10 Drugs Involved in Drug Interactions in Veterinary Medicine. Available from: [Link]
-
U.S. Food & Drug Administration. (2024). How to Report Animal Drug and Device Side Effects and Product Problems. Available from: [Link]
-
Veterian Key. (2016). Drugs That Modify Animal Behavior. Available from: [Link]
-
The University of Iowa Office of the Vice President for Research. (n.d.). Anesthesia (Guideline) - Vertebrate Animal Research. Available from: [Link]
-
Lefebvre, S. L., & Giguère, S. (2011). Top Ten Potential Drug Interactions in Small Animal Medicine. Today's Veterinary Practice. Available from: [Link]
-
Atcha, Z., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627. Available from: [Link]
-
Cerasola, D., et al. (2016). Anesthesia protocols in laboratory animals used for scientific purposes. Acta Bio Medica Atenei Parmensis, 87 Suppl 3, 30-38. Available from: [Link]
-
Oliver, D. J. (2001). Levomepromazine (methotrimeprazine) and the last 48 hours. Palliative Medicine, 15(5), 437-438. Available from: [Link]
-
Lodge, D. J. (2020). Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. OUCI. Available from: [Link]
-
Power-Pak C.E. (n.d.). Module 6: Top 30 Veterinary-Only Prescription Drugs Part 2: Hormonal Drugs and Selected Individual Agents. Available from: [Link]
Sources
- 1. Methotrimeprazine Side Effects: Common, Severe, Long Term [drugs.com]
- 2. Interactions of morphine and methotrimeprazine in mouse and man with respect to analgesia, respiration and sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. mdpi.com [mdpi.com]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. Drugs That Modify Animal Behavior | Veterian Key [veteriankey.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. scielo.br [scielo.br]
- 14. Effects of levomepromazine and different desflurane concentrations upon electrocardiographic variables in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
Technical Support Center: Improving Solubility of rac-Methotrimeprazine Hydrochloride for In Vitro Assays
Welcome to the technical support center for rac-Methotrimeprazine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound in in vitro experimental settings. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring your experimental setup is both robust and reproducible.
Understanding the Challenge: Physicochemical Properties of Methotrimeprazine Hydrochloride
Methotrimeprazine, a phenothiazine derivative, is a weakly basic compound.[1] Its hydrochloride salt form is generally used to improve its aqueous solubility.[2][3] However, achieving concentrations suitable for in vitro assays can still be challenging, particularly in physiological buffers.
Here's a summary of its key properties:
| Property | Value/Description | Implication for Solubility |
| Molecular Formula | C₁₉H₂₅ClN₂OS[4][5] | The relatively large, complex structure contributes to lower aqueous solubility. |
| Molecular Weight | 364.9 g/mol [4] | |
| Form | White to very slightly yellow, slightly hygroscopic powder[2] | |
| Solubility | Freely soluble in water and in alcohol; practically insoluble in ether.[2] "Slightly soluble" in water and alcohol as the maleate salt.[2] | While the hydrochloride salt is described as "freely soluble in water," this can be concentration-dependent and influenced by the composition of the aqueous medium (e.g., buffers, salts). |
| pH of Solution | A 1% solution in water has a pH of 3.5 to 5.0.[6] | The acidic nature of the salt form in solution suggests that pH will be a critical factor in maintaining solubility. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My rac-Methotrimeprazine Hydrochloride is not dissolving in my aqueous buffer (e.g., PBS, HBSS) at the desired concentration. What is my first step?
This is a common issue. The "freely soluble" designation can be misleading when working with buffered solutions at physiological pH. Your first step should be to prepare a concentrated stock solution in a suitable organic solvent.
Recommended Initial Approach: DMSO Stock Solution
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules and is a standard choice for preparing stock solutions for in vitro assays.[7][8]
Protocol for Preparing a DMSO Stock Solution:
-
Determine the required stock concentration. A common starting point is 10-100 mM.[9]
-
Accurately weigh the rac-Methotrimeprazine Hydrochloride powder. Use a calibrated analytical balance.[10]
-
Add the appropriate volume of high-purity, anhydrous DMSO. For example, to make 1 ml of a 10 mM stock solution (MW = 364.9 g/mol ), you would dissolve 3.65 mg of the compound in 1 ml of DMSO.
-
Ensure complete dissolution. Vortex gently and, if necessary, sonicate briefly in a water bath. Visually inspect the solution to ensure there are no particulates.
-
Store appropriately. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9] Protect from light, as phenothiazines can be photolabile.[2][11]
Q2: I've prepared a DMSO stock, but the compound precipitates when I add it to my cell culture medium. How can I prevent this?
This phenomenon is known as "solvent shock," where the rapid change in solvent polarity from DMSO to an aqueous medium causes the compound to crash out of solution.[12][13]
Here's a troubleshooting workflow to address this:
Troubleshooting workflow for precipitation.
Detailed Steps to Mitigate Precipitation:
-
Optimize the Addition Method :
-
Use Stepwise Dilution : First, create an intermediate dilution of your stock solution in a small volume of media. Gently mix this intermediate dilution, and then add it to the final volume of your culture medium.[13]
-
Check for Media Component Interactions : Cell culture media are complex mixtures of salts, amino acids, and proteins (if serum is used).[12] Your compound may be interacting with these components. Consider testing solubility in a simpler buffer (like HBSS) versus complete media to diagnose this issue.
-
Evaluate pH Stability : The pH of cell culture media, typically around 7.2-7.4, can influence the ionization state and solubility of your compound.[12] Since Methotrimeprazine is a weak base, its solubility is expected to be higher at a lower pH.
Q3: How does pH affect the solubility of Methotrimeprazine Hydrochloride, and can I use this to my advantage?
The solubility of ionizable compounds is highly dependent on pH.[14][15] Methotrimeprazine has tertiary amine groups that can be protonated.
-
At low pH (acidic conditions): The amine groups are protonated (-NH⁺-), making the molecule more polar and increasing its aqueous solubility. This is why the hydrochloride salt is used and why it dissolves well in acidic solutions.[2][6]
-
At physiological pH (~7.4): A significant portion of the molecules will be in the unprotonated, free base form. This form is less polar and has lower aqueous solubility, which can lead to precipitation.
-
At high pH (basic conditions): The compound will be predominantly in its free base form, further reducing aqueous solubility.
Practical Application: For cell-free assays where the pH can be adjusted, preparing your working solution in a slightly acidic buffer (e.g., pH 5.0-6.0) can significantly improve solubility. However, for cell-based assays, you are constrained by the physiological pH required for cell viability (typically 7.2-7.4).
Q4: What are some alternative solvents to DMSO?
While DMSO is the most common choice, other solvents can be considered, especially if DMSO shows cytotoxicity in your specific assay.
| Solvent | Properties & Considerations |
| Ethanol (EtOH) | A polar protic solvent. Methotrimeprazine HCl is freely soluble in alcohol.[2] Can be a good alternative, but may also have effects on cells at higher concentrations. |
| Dimethylformamide (DMF) | A polar aprotic solvent, similar in solvent power to DMSO.[16] Often used as a substitute. |
| Methanol (MeOH) | Methotrimeprazine is slightly soluble in methanol.[17] It is more volatile and generally more toxic to cells than ethanol. |
Important Note: Always run a vehicle control in your experiments to account for any effects of the solvent on your assay system. The final concentration of any organic solvent should typically be kept below 0.5% (v/v) to minimize cytotoxicity.[18]
Q5: How should I prepare and validate my working solutions to ensure accuracy and avoid solubility issues during my experiment?
Proper preparation and handling of stock and working solutions are crucial for reproducible results.[9][19]
Best Practices for Solution Preparation:
-
Use Volumetric Flasks for Accuracy : For preparing stock solutions, use Class A volumetric flasks to ensure the highest accuracy.[10]
-
Serial Dilution : Prepare working solutions by serially diluting the concentrated stock solution. This is generally more accurate than weighing out very small amounts of powder.
-
Pre-warming and Mixing : Always pre-warm buffers and media to the experimental temperature (e.g., 37°C) before adding the drug stock. Mix thoroughly but gently immediately after addition.
-
Visual Inspection : Before adding to your assay, visually inspect the final working solution for any signs of precipitation (cloudiness, particulates). If observed, you must reconsider the concentration or preparation method.
-
Fresh is Best : Prepare fresh working solutions from your frozen stock for each experiment to avoid potential degradation or precipitation over time.
Workflow for stock and working solutions.
By systematically addressing these common issues and understanding the chemical properties of rac-Methotrimeprazine Hydrochloride, you can develop a robust protocol that ensures its solubility and the integrity of your in vitro assay results.
References
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
sanofi-aventis Canada Inc. (2006, October 23). PRODUCT MONOGRAPH NOZINAN® Methotrimeprazine Maleate Tablets. Retrieved from [Link]
- American Society of Health-System Pharmacists. (n.d.). Methotrimeprazine Hydrochloride.
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
PharmaCompass. (n.d.). Methotrimeprazine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Lab Skills. (2021, August 20). Preparing Stock Solutions [Video]. YouTube. Retrieved from [Link]
-
Probes & Drugs. (n.d.). methotrimeprazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Methotrimeprazine. NIST Chemistry WebBook. Retrieved from [Link]
-
ADMET and DMPK. (2025, February 26). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH: Commentary. Retrieved from [Link]
-
MentalHealth.com. (n.d.). Methotrimeprazine (Nozinan). Retrieved from [Link]
-
MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
-
PMC. (n.d.). A Novel Beads-Based Dissolution Method for the In Vitro Evaluation of Extended Release HPMC Matrix Tablets and the Correlation with the In Vivo Data. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). rac Methotrimeprazine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2018, November 21). Solubility of drug in DMSO?. Retrieved from [Link]
-
American Chemical Society. (n.d.). Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. Retrieved from [Link]
-
PubChem. (n.d.). Levomepromazine. Retrieved from [Link]
-
PubChem. (n.d.). Levomepromazine Hydrochloride. Retrieved from [Link]
-
PubMed. (1983, March). [Effects of the pH value and of drug-adjuvant interactions on the dissolution rate and the liberation of drugs]. Retrieved from [Link]
-
MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
KEGG DRUG. (n.d.). Methotrimeprazine. Retrieved from [Link]
-
PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
-
PubMed. (2013). Photooxidation mechanism of levomepromazine in different solvents. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Study of pH-dependent drugs solubility in water. Retrieved from [Link]
-
London Health Sciences Centre. (n.d.). METHOTRIMEPRAZINE (Nozinan). Retrieved from [Link]
-
PMC. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Retrieved from [Link]
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
PMC. (2022, October 31). Development of In Vitro Evaluation System for Assessing Drug Dissolution Considering Physiological Environment in Nasal Cavity. Retrieved from [Link]
-
Science.gov. (n.d.). vitro dissolution testing: Topics. Retrieved from [Link]
-
MDPI. (2022, July 21). Formulation and In Vitro Characterization of a Vacuum-Dried Drug–Polymer Thin Film for Intranasal Application. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Retrieved from [Link]
Sources
- 1. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Levomepromazine Hydrochloride | C19H25ClN2OS | CID 11954230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methotrimeprazine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. rac Methotrimeprazine Hydrochloride | CAS 4185-80-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phytotechlab.com [phytotechlab.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Photooxidation mechanism of levomepromazine in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rac Methotrimeprazine-d6 Hydrochloride [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Dose-Response Curve Optimization for rac Methotrimeprazine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with rac Methotrimeprazine Hydrochloride. This guide is designed to provide in-depth, practical solutions to common challenges encountered during dose-response curve optimization. My aim is to move beyond rote protocols and offer insights grounded in mechanistic understanding and extensive field experience.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding Methotrimeprazine, providing the essential groundwork for successful experimentation.
Q1: What is the primary mechanism of action for rac Methotrimeprazine Hydrochloride?
A1: Methotrimeprazine, a phenothiazine derivative, exhibits a complex pharmacological profile by acting as an antagonist at multiple neurotransmitter receptors.[1] Its antipsychotic effects are largely attributed to the blockade of dopamine D2 receptors in the brain.[1][2] Additionally, it demonstrates significant antagonism at serotonin (5-HT2A and 5-HT2C), histamine (H1), alpha-1 adrenergic, and muscarinic receptors.[1][3] This multi-receptor activity contributes to its sedative, antiemetic, anxiolytic, and analgesic properties.[4][5]
Q2: What are the key physicochemical properties of Methotrimeprazine Hydrochloride that I should be aware of for experimental design?
A2: Understanding the physicochemical properties of Methotrimeprazine is crucial for accurate and reproducible results. Here are the key parameters:
| Property | Value/Description | Implication for Experiments |
| Solubility | Sparingly soluble in water and ethanol. Freely soluble in chloroform and ether.[5][6] | Stock solutions may require specific solvents or pH adjustments. For aqueous-based assays, ensure complete dissolution to avoid inaccurate concentrations. |
| Stability | Protect from light.[5][7][8][9][10] Store at room temperature (15-30°C).[5][7][9] | All experimental work, including stock solution preparation and storage, should be conducted under conditions that minimize light exposure. Use amber vials or cover containers with aluminum foil. |
| pKa | Basic pKa of 9.19.[3] | The ionization state of the molecule will change with pH, which can affect its solubility, membrane permeability, and receptor binding. Maintain consistent pH in your experimental buffers. |
Q3: I'm planning my first dose-response experiment. What is a reasonable starting concentration range for in vitro and in vivo studies?
A3: The optimal concentration range will be highly dependent on your specific model system and the endpoint being measured. However, based on its known pharmacology and clinical dosing, we can establish logical starting points.
In Vitro Studies (e.g., cell-based assays):
-
Rationale: Begin with a wide range to capture the full sigmoidal curve. Given its multi-receptor profile with varying affinities, a broad screen is essential.
-
Recommended Starting Range: 1 nM to 100 µM. This range will likely encompass the IC50/EC50 values for its primary targets.
-
Dilution Strategy: Employ a logarithmic or semi-logarithmic dilution series (e.g., 1:3 or 1:10 dilutions) to ensure adequate data points across the curve.
In Vivo Studies (e.g., rodent models):
-
Rationale: Dosing is typically based on mg/kg of body weight. Clinical data can provide a useful, albeit indirect, reference.
-
Recommended Starting Oral Dose Range: Initial doses in adults for various conditions range from 6 to 75 mg/day.[7] For children, the initial oral dose is approximately 0.25 mg/kg per day. A starting point for animal studies could be in the range of 1-10 mg/kg, with subsequent adjustments based on observed effects.
-
Parenteral Administration: Intramuscular doses in adults can range from 10 to 25 mg every 8 hours.[7][11] Intravenous administration is also possible, often as a slow infusion.[7][12]
-
Important Consideration: Methotrimeprazine has an oral bioavailability of approximately 50-60% due to first-pass metabolism.[13] This should be factored in when comparing oral and parenteral dosing regimens.
Section 2: Troubleshooting Guide for Dose-Response Curve Optimization
This section provides a problem-oriented approach to resolving common issues encountered during your experiments.
Problem 1: Poorly Defined or "Flat" Dose-Response Curve
-
Symptom: You observe minimal or no change in your measured response across a wide range of Methotrimeprazine concentrations.
-
Potential Causes & Solutions:
-
Inappropriate Concentration Range: Your selected range may be too high or too low.
-
Solution: Conduct a wider range-finding experiment, spanning from picomolar to high micromolar concentrations.
-
-
Assay Insensitivity: The chosen assay may not be sensitive enough to detect the effects of Methotrimeprazine on your target.
-
Solution: Verify the sensitivity of your assay with a known positive control for the signaling pathway you are investigating. For example, if you are studying D2 receptor antagonism, use a known D2 antagonist as a control.
-
-
Compound Instability: Methotrimeprazine may be degrading in your experimental medium.
-
Incorrect Target: The biological system you are using (e.g., cell line, tissue) may not express the relevant receptors at a sufficient density.
-
Solution: Confirm receptor expression using techniques like qPCR, Western blot, or radioligand binding assays.
-
-
Problem 2: High Variability Between Replicates
-
Symptom: You observe significant scatter in your data points, making it difficult to fit a reliable curve.
-
Potential Causes & Solutions:
-
Incomplete Solubilization: Methotrimeprazine may be precipitating out of solution at higher concentrations.
-
Solution: Visually inspect your solutions for any signs of precipitation. Consider using a small percentage of a co-solvent like DMSO, ensuring the final concentration is compatible with your cells or tissues. Always run a vehicle control with the same concentration of the co-solvent.
-
-
Pipetting Errors: Inaccurate dilutions or additions of the compound can lead to significant variability.
-
Solution: Use calibrated pipettes and ensure proper mixing at each dilution step. For multi-well plates, consider using a multichannel pipette or an automated liquid handler for greater consistency.
-
-
Cell Plating Inconsistency: Uneven cell density across wells can lead to variable responses.
-
Solution: Ensure a homogenous cell suspension before plating and use a consistent plating volume. Allow cells to adhere and distribute evenly before adding the compound.
-
-
Problem 3: Unexpected or Biphasic Dose-Response Curve
-
Symptom: The dose-response curve does not follow a typical sigmoidal shape and may show an initial increase followed by a decrease in response, or vice versa.
-
Potential Causes & Solutions:
-
Off-Target Effects: At higher concentrations, Methotrimeprazine's activity at multiple receptors can lead to complex and sometimes opposing cellular responses.[1][3]
-
Solution: This is a real pharmacological effect. To dissect the contributions of different receptors, consider using selective antagonists for the suspected off-targets in co-treatment experiments.
-
-
Cytotoxicity: At high concentrations, the compound may be causing cell death, which can confound the results of functional assays.
-
Solution: Run a parallel cytotoxicity assay (e.g., MTT, LDH release) using the same cell line and concentration range. This will help you identify the concentration at which toxicity becomes a significant factor.
-
-
Metabolic Conversion: Your cells may be metabolizing Methotrimeprazine into active or inactive metabolites. The primary enzymes involved in its metabolism are CYP1A2 and CYP3A4.[14] Methotrimeprazine can also inhibit CYP2D6.[15]
-
Solution: If you suspect metabolic conversion is influencing your results, you can use inhibitors of these cytochrome P450 enzymes to see if the dose-response curve is altered.
-
-
Section 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experiments related to Methotrimeprazine dose-response analysis.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic potential of rac Methotrimeprazine Hydrochloride on a given cell line.
Materials:
-
rac Methotrimeprazine Hydrochloride
-
Appropriate cell line (e.g., SH-SY5Y for neuronal studies)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of Methotrimeprazine in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X Methotrimeprazine dilutions to the appropriate wells. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the logarithm of Methotrimeprazine concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Dopamine D2 Receptor Antagonism Assay (cAMP Measurement)
Objective: To quantify the antagonistic effect of Methotrimeprazine on D2 receptor signaling.
Materials:
-
Cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293)
-
D2 receptor agonist (e.g., Quinpirole)
-
rac Methotrimeprazine Hydrochloride
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Forskolin (optional, to amplify the cAMP signal)
Procedure:
-
Cell Seeding: Plate D2-expressing cells in a 96-well plate and allow them to reach the desired confluency.
-
Pre-treatment with Antagonist: Treat the cells with varying concentrations of Methotrimeprazine for a predetermined incubation time (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of a D2 agonist (typically the EC80 concentration to ensure a robust signal) to the wells.
-
Incubation: Incubate for the time specified in your cAMP assay kit protocol.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of the agonist response against the logarithm of Methotrimeprazine concentration to determine the IC50.
Section 4: Visualizations
Diagram 1: Simplified Signaling Pathway of Methotrimeprazine's Major Targets
Caption: Major receptor targets of Methotrimeprazine and their primary signaling pathways.
Diagram 2: Experimental Workflow for In Vitro Dose-Response Curve Optimization
Caption: A systematic workflow for generating reliable in vitro dose-response curves.
References
- Dr.Oracle. (2025, February 16). What is the mechanism of action of Levomepromazine (Methotrimeprazine)?
- sanofi-aventis Canada Inc. (2020, February 18). Methotrimeprazine Hydrochloride Injection, USP - PRODUCT MONOGRAPH.
- AA Pharma Inc. (2012, August 31).
- AA Pharma Inc. (2012, August 31). PRESCRIBING INFORMATION METHOPRAZINE Methotrimeprazine Maleate Tablets 2 mg, 5 mg, 25 mg and 50 mg House Standard Neuroleptic.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Levomepromazine?
- PubChem. (n.d.). Levomepromazine.
- HPC Consultation Services. (2015, October 6). METHOTRIMEPRAZINE (NOZINAN)
- sanofi-aventis Canada Inc. (2006, October 23).
- sanofi-aventis Canada Inc. (2017, November 6). PRODUCT MONOGRAPH INCLUDING CONSUMER INFORMATION NOZINAN Methotrimeprazine Hydrochloride Injection, USP 25 mg/mL methotrimeprazine.
- CHEO ED Outreach. (n.d.). Methotrimeprazine.
- London Health Sciences Centre. (2019, June 6). METHOTRIMEPRAZINE (Nozinan).
- Drugs.com. (n.d.). Methotrimeprazine Dosage Guide + Max Dose, Adjustments.
- sanofi-aventis Canada Inc. (2007, May 18).
- MentalHealth.com. (n.d.). Methotrimeprazine (Nozinan).
- CHEO ED Outreach. (2019, December 4). Methotrimeprazine.
- Wikipedia. (n.d.). Levomepromazine.
- Daniel, W. A., & Wójcikowski, J. (2014). The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application. Pharmacological Reports, 66(5), 789-795.
- Wójcikowski, J., & Daniel, W. A. (2011). Inhibition of human cytochrome P450 isoenzymes by a phenothiazine neuroleptic levomepromazine: an in vitro study. European Journal of Pharmaceutical Sciences, 43(3), 183-189.
- DrugFuture. (n.d.). Methotrimeprazine.
Sources
- 1. What is the mechanism of Levomepromazine? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Levomepromazine | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. aapharma.ca [aapharma.ca]
- 6. Methotrimeprazine [drugfuture.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Methotrimeprazine | CHEO ED Outreach [outreach.cheo.on.ca]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. mentalhealth.com [mentalhealth.com]
- 11. drugs.com [drugs.com]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Levomepromazine - Wikipedia [en.wikipedia.org]
- 14. The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of human cytochrome P450 isoenzymes by a phenothiazine neuroleptic levomepromazine: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of rac-Methotrimeprazine and Haloperidol for Dopamine D2 Receptor Binding
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of antipsychotic pharmacology, the dopamine D2 receptor remains a cornerstone target for therapeutic intervention. The binding characteristics of ligands to this receptor subtype are critical determinants of both efficacy and side-effect profiles. This guide provides an in-depth, objective comparison of two prominent antipsychotics, rac-Methotrimeprazine Hydrochloride and Haloperidol, focusing on their respective binding performance at the dopamine D2 receptor. We will delve into their binding affinities, the underlying experimental methodologies used to determine these values, and the consequential impact on their pharmacological profiles.
Introduction to the Compounds
Haloperidol , a butyrophenone derivative, is a first-generation, or "typical," antipsychotic that has been a benchmark in the treatment of schizophrenia and other psychotic disorders for decades.[1][2] Its therapeutic action is strongly linked to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway.[3][4]
rac-Methotrimeprazine Hydrochloride , also known as levomepromazine, is a phenothiazine-class antipsychotic. Its clinical utility extends beyond psychosis to include pain management and palliative care, owing to a broader and more complex pharmacological profile.[1][4] While also a dopamine D2 antagonist, its interaction with a wide array of other neurotransmitter receptors contributes significantly to its overall effects.[1][5]
Comparative Binding Affinity at the Dopamine D2 Receptor
The primary measure of a drug's potency at a specific receptor is its binding affinity, commonly expressed as the inhibition constant (Ki). This value represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand and is inversely proportional to affinity. Experimental data, primarily from in vitro radioligand binding assays, consistently demonstrates that Haloperidol possesses a significantly higher affinity for the dopamine D2 receptor than rac-Methotrimeprazine.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Haloperidol | Human Dopamine D2 | 0.517 - 1.45 | [6] |
| Human Dopamine D2 | 0.89 | [7] | |
| Human Dopamine D2 | ~1.2 | [8] | |
| rac-Methotrimeprazine | Human Recombinant D2L | 8.6 | [3] |
| (Levomepromazine) | Human Recombinant D2S | 4.3 | [3] |
Analysis of Binding Data:
The data clearly indicates that Haloperidol binds to the D2 receptor with sub-nanomolar to low nanomolar affinity, making it one of the most potent D2 antagonists.[6][7] In contrast, rac-Methotrimeprazine (levomepromazine) exhibits a high, but comparatively lower, affinity with Ki values in the low single-digit nanomolar range.[3] This approximate order of magnitude difference in affinity is a crucial factor in their distinct clinical profiles. Haloperidol's high-affinity and slow dissociation kinetics from the D2 receptor are linked to its robust antipsychotic effects but also to a higher incidence of extrapyramidal symptoms (EPS).[1] The therapeutic window for D2 receptor occupancy to achieve antipsychotic effects without inducing EPS is generally considered to be 60-80%.[4] Haloperidol's high potency means this window can be easily exceeded. rac-Methotrimeprazine's more moderate D2 affinity, combined with its potent antagonism at other receptors (e.g., histamine H1, alpha-adrenergic), contributes to its strong sedative properties and different side-effect profile.[1][4]
Mechanism of Action and Downstream Signaling
Both Haloperidol and rac-Methotrimeprazine act as antagonists at the D2 receptor. D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o subunit. Upon activation by the endogenous ligand dopamine, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger, cyclic AMP (cAMP). By competitively blocking the binding of dopamine, both Haloperidol and rac-Methotrimeprazine prevent this signaling cascade, thereby attenuating the effects of excessive dopaminergic transmission implicated in psychosis.
Dopamine D2 Receptor Antagonism Pathway
Experimental Protocol: In Vitro Competitive Radioligand Binding Assay
The determination of Ki values for D2 receptor binding is typically achieved through competitive radioligand binding assays. This method quantifies the ability of a test compound (the "competitor," e.g., Haloperidol or rac-Methotrimeprazine) to displace a radiolabeled ligand of known high affinity (e.g., [³H]-Spiperone or [³H]-Raclopride) from the receptor.
Workflow for a Radioligand Binding Assay
Step-by-Step Methodology:
-
Receptor Preparation:
-
Source: Use cell membranes from a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human dopamine D2 receptor, or use prepared membrane fractions from brain tissue rich in D2 receptors (e.g., porcine or rat striatum).
-
Homogenization: Homogenize the cells or tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Quantification: Determine the protein concentration of the final membrane suspension using a standard method like the Bradford assay.
-
-
Assay Setup:
-
Perform the assay in 96-well plates. Each well will have a final volume of 200-500 µL.
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or near its dissociation constant, Kd), and the receptor membrane preparation.[6]
-
Non-Specific Binding (NSB): Add assay buffer, the radioligand, the receptor preparation, and a high concentration of a known D2 antagonist (e.g., 10 µM Spiperone) to saturate the receptors and prevent radioligand binding.[6]
-
Competitive Binding: Add assay buffer, the radioligand, the receptor preparation, and varying concentrations of the test compound (rac-Methotrimeprazine or Haloperidol), typically in a serial dilution format.
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes).[6]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand in the solution.
-
Wash the filters quickly with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (NSB) counts from the total binding counts.
-
Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor drug concentration. The data should form a sigmoidal dose-response curve.
-
IC50 Determination: Use non-linear regression analysis to fit the curve and determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[6][8] This correction is essential as it accounts for the competition between the test compound and the radioligand.
-
Conclusion and Implications
The experimental evidence unequivocally demonstrates that Haloperidol is a more potent dopamine D2 receptor antagonist than rac-Methotrimeprazine Hydrochloride , as evidenced by its significantly lower Ki value.[3][6][7] This high-affinity binding is central to Haloperidol's powerful antipsychotic effects but also predisposes patients to a higher risk of motor side effects.
rac-Methotrimeprazine, while still a high-affinity D2 antagonist, operates at a slightly lower potency.[3] Its clinical profile is a composite of this D2 antagonism and its interactions with a broad spectrum of other receptors, which explains its prominent sedative and analgesic properties.[1]
For researchers and drug development professionals, this comparison underscores a fundamental principle in psychopharmacology: receptor binding affinity is a critical, quantifiable parameter that directly influences a drug's therapeutic and adverse effect profile. The choice between a highly potent and selective agent like Haloperidol and a multi-receptor antagonist like rac-Methotrimeprazine depends entirely on the desired clinical outcome. Understanding these differences at the molecular level, through robust experimental methods like radioligand binding assays, is paramount for the rational design of future central nervous system therapeutics.
References
-
Haloperidol - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]
- Lal, S., Thavundayil, J. X., & Nair, N. P. V. (2009). Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes. Methods and Findings in Experimental and Clinical Pharmacology, 31(5), 289-292.
-
What is the mechanism of Haloperidol? - Patsnap Synapse. (2024, July 17). Retrieved February 10, 2026, from [Link]
- Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes. (2009). Methods and Findings in Experimental and Clinical Pharmacology, 31(5), 289-292.
-
Haloperidol - StatPearls - NCBI Bookshelf. (2023, September 1). Retrieved February 10, 2026, from [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Retrieved February 10, 2026, from [Link]
- Aboagye, E. O., & Kelson, A. B. (2012). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry Letters, 22(2), 1113-1117.
-
Methotrimeprazine (Nozinan). (n.d.). MentalHealth.com. Retrieved February 10, 2026, from [Link]
-
What is the mechanism of action of Levomepromazine (Methotrimeprazine)? - Dr.Oracle. (2025, February 16). Retrieved February 10, 2026, from [Link]
- Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? (2014). Journal of Cerebral Blood Flow & Metabolism, 34(5), 765-773.
- van der Wenden, E. M., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(1), 8-16.
- de Vries, J. J., et al. (2001). In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography. Journal of Cerebral Blood Flow & Metabolism, 21(1), 92-97.
-
Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. (n.d.). Retrieved February 10, 2026, from [Link]
- van der Wenden, E. M., et al. (2010). Concentration of Receptor and Ligand Revisited in a Modified Receptor Binding Protocol for High-Affinity Radioligands: [3H]Spiperone Binding to D2 and D3 Dopamine Receptors. Journal of Neuroscience Methods, 188(1), 8-16.
-
Levomepromazine | C19H24N2OS | CID 72287. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
-
Methotrimeprazine Hydrochloride Injection, USP - PRODUCT MONOGRAPH. (2020, February 18). Retrieved February 10, 2026, from [Link]
-
D2 Dopamine Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. Retrieved February 10, 2026, from [Link]
-
PRESCRIBING INFORMATION METHOPRAZINE Methotrimeprazine Maleate Tablets. (2012, August 31). AA Pharma. Retrieved February 10, 2026, from [Link]
- Grimm, S. W., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1777-1782.
- Altar, C. A., et al. (1986). Typical and atypical antipsychotic occupancy of D2 and S2 receptors: an autoradiographic analysis in rat brain. Brain Research Bulletin, 16(4), 517-525.
- Huhn, M., et al. (2023). Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis.
- Smith, M. A., et al. (2025, January 4). Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis. Pharmacology Research & Perspectives.
- de Haan, L., et al. (2003). Subjective Experience and D2 Receptor Occupancy in Patients With Recent-Onset Schizophrenia Treated With Low-Dose Olanzapine or Haloperidol.
- Scherer, J., et al. (1997). D2-dopamine-receptor occupancy during treatment with haloperidol decanoate. European Archives of Psychiatry and Clinical Neuroscience, 247(2), 104-106.
Sources
- 1. What is the mechanism of Levomepromazine? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]
- 4. levomepromazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Differential stereoselectivity of methotrimeprazine enantiomers for selected central nervous system receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. scielo.isciii.es [scielo.isciii.es]
- 8. Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacodynamics and Analytical Profiling of rac-Methotrimeprazine Hydrochloride vs. Prototypical Phenothiazines
Executive Summary & Molecular Context[1]
rac-Methotrimeprazine Hydrochloride (Levomepromazine) occupies a unique niche within the phenothiazine class. Unlike its structural progenitor Chlorpromazine (CPZ) , which is defined by its antipsychotic dopamine blockade, Methotrimeprazine is clinically distinguished by its potent analgesic and sedative properties.[1]
From a drug development perspective, the "rac" (racemic) designation is critical. While the levorotatory isomer ((-)-Levomepromazine) is the active pharmaceutical ingredient (API) in most clinical formulations, the racemic mixture is frequently utilized in early-stage synthesis, impurity profiling, and toxicological reference standards. This guide analyzes the compound's "dirty drug" pharmacological profile—specifically its high-affinity binding to non-dopaminergic sites—and provides a validated workflow for the chiral separation of its enantiomers.
Pharmacodynamic Architecture: The "Broad-Spectrum" Antagonist
Methotrimeprazine is often described as a "dirty drug," a term that, in this context, denotes a high-affinity, multi-receptor antagonist profile.[1] While Chlorpromazine and Fluphenazine prioritize Dopamine D2 blockade (antipsychotic efficacy), Methotrimeprazine exhibits a binding skew toward Histamine, Muscarinic, and Adrenergic receptors.[1]
Comparative Receptor Affinity Profile[2][3][4][5]
The following table synthesizes
| Receptor Target | rac-Methotrimeprazine | Chlorpromazine (CPZ) | Thioridazine | Clinical Consequence of Methotrimeprazine Affinity |
| Dopamine D2 | Moderate ( | High ( | Moderate | Lower EPS risk than CPZ; sufficient for antipsychotic effect. |
| Histamine H1 | Very High ( | High ( | High | Profound sedation; potentiation of opioid analgesia. |
| Alpha-1 ( | Very High ( | Moderate ( | High | Significant orthostatic hypotension; contributes to sedation. |
| Muscarinic M1 | High | Moderate | High | Anticholinergic effects (dry mouth), but mitigates EPS. |
| 5-HT2A | High | Moderate | Moderate | Modulation of mood; potential contribution to non-opioid analgesia. |
| hERG Channel | Moderate Blockade | Moderate Blockade | Very High (Risk) | QT prolongation risk exists but is generally lower than Thioridazine. |
Mechanism of Analgesia
Unlike other phenothiazines, Methotrimeprazine is approved for pain management (e.g., palliative care).[1] Its analgesic efficacy is not mediated by opioid receptors. Instead, it functions via a tripartite mechanism:[1]
-
NMDA Receptor Antagonism: Modulation of excitatory glutamate transmission.
-
Sodium Channel Blockade: Local anesthetic-like stabilization of neuronal membranes.
-
Dorsal Horn Modulation: Inhibition of nociceptive transmission via
-adrenergic and serotonergic pathways.
Visualizing the Signaling Divergence
The diagram below illustrates how Methotrimeprazine's receptor binding profile diverges from the typical antipsychotic pathway to produce its distinct analgesic/sedative phenotype.
Figure 1: Pharmacodynamic signaling network showing the high-affinity blockade of H1 and Alpha-1 receptors driving the compound's sedative and analgesic profile, distinct from pure D2-mediated antipsychotics.
Analytical Profiling: Chiral Separation Protocol
Because rac-Methotrimeprazine contains both the (+) and (-) enantiomers, researchers must employ chiral chromatography to verify enantiomeric purity or study stereoselective metabolism. Standard C18 columns cannot separate these isomers.
The Challenge
The enantiomers of Methotrimeprazine have identical physical properties in an achiral environment but interact differently with chiral selectors (e.g., proteins or polysaccharides). The (-) isomer (Levomepromazine) is the active clinical agent, while the (+) isomer is often considered an impurity.
Validated Experimental Protocol: HPLC-UV
This protocol utilizes a Polysaccharide-based Chiral Stationary Phase (CSP) , which offers the highest success rate for phenothiazine resolution.
Method Parameters:
-
Instrument: HPLC with UV-Vis or Diode Array Detector (DAD).
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H or equivalent).[1]
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.[1]
-
-
Mobile Phase (Normal Phase Mode):
-
n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Note: Diethylamine (DEA) is critical. As a basic drug (
), Methotrimeprazine will tail severely without a basic modifier to suppress silanol ionization.[1]
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (Phenothiazine tricyclic core absorption).
-
Injection Volume: 10 µL (1 mg/mL solution in mobile phase).
System Suitability Criteria:
-
Resolution (
): (Baseline separation between (+) and (-) peaks). -
Tailing Factor (
): (Ensured by DEA additive). -
Retention Time: (-) Isomer typically elutes second on Amylose columns in this mode, but verification with a pure standard is mandatory.
Analytical Workflow Diagram
Figure 2: Workflow for the chiral resolution of rac-Methotrimeprazine, highlighting the critical decision point based on resolution factors.
Safety & Metabolic Toxicology (CYP450 & hERG)
For drug development professionals, understanding the metabolic liability and cardiac safety profile is paramount.[1]
CYP2D6 Interaction: A Critical Differentiator
While many phenothiazines are substrates of CYP2D6, Methotrimeprazine acts as a potent inhibitor of this enzyme.[1]
-
Substrate Profile: Methotrimeprazine is metabolized primarily by CYP3A4 (sulfoxidation) and CYP1A2 .
-
Inhibitor Profile: It inhibits CYP2D6 with a
. -
Clinical Implication: Co-administration with CYP2D6 substrates (e.g., Codeine, Tamoxifen, or other antidepressants) can lead to "Phenoconversion," turning a Genotypic Extensive Metabolizer into a Phenotypic Poor Metabolizer.[1] This is a distinct risk compared to Fluphenazine, which is primarily just a substrate.[1]
hERG Channel & Cardiac Safety
Phenothiazines are notorious for blocking the
-
Thioridazine: The most toxic comparator. FDA "Black Box" warning due to potent hERG blockade.
-
Methotrimeprazine: Possesses hERG blocking activity but with a wider therapeutic index than Thioridazine. However, due to its use in palliative care (often with electrolyte imbalances), the risk is additive.[1]
-
Experimental Check: In vitro hERG patch-clamp assays (HEK293 cells) are standard. Methotrimeprazine typically shows an
in the sub-micromolar range, necessitating ECG monitoring in clinical trials.
References
-
BenchChem. (2025).[3][4] A Comparative Analysis of Receptor Binding Affinities: Metopimazine Versus Other Phenothiazines.Link
-
Wójcikowski, J., et al. (2015).[1] Inhibition of human cytochrome P450 isoenzymes by a phenothiazine neuroleptic levomepromazine: An in vitro study.[5] Pharmacological Reports. Link
-
Hals, P.A., et al. (1993).[1] Levomepromazine Receptor Binding Profile in Human Brain--Implications for Treatment-Resistant Schizophrenia.[6] Acta Psychiatrica Scandinavica.[6] Link
-
Daniel, W.A., et al. (2014).[1] The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application. Biochemical Pharmacology. Link
-
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link
Sources
- 1. psychopharmacopeia.com [psychopharmacopeia.com]
- 2. Frontiers | Stereoselective Inhibition of the hERG1 Potassium Channel [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inhibition of human cytochrome P450 isoenzymes by a phenothiazine neuroleptic levomepromazine: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levomepromazine receptor binding profile in human brain--implications for treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: rac-Methotrimeprazine Hydrochloride vs. Novel Antipsychotic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of antipsychotic drug development is continually evolving, driven by the need for therapies with improved efficacy and tolerability. This guide provides a comprehensive framework for benchmarking rac-Methotrimeprazine Hydrochloride, a first-generation phenothiazine antipsychotic, against a new wave of compounds with novel mechanisms of action. We present a comparative analysis of Methotrimeprazine, the third-generation partial agonist Aripiprazole, and the multi-modal agent Lumateperone. This document details the underlying pharmacology, provides step-by-step experimental protocols for in vitro and in vivo characterization, and offers a blueprint for data interpretation. Our objective is to equip researchers with the necessary tools to rigorously evaluate and differentiate the performance of these distinct classes of antipsychotics.
Introduction: The Rationale for Comparative Benchmarking
For decades, the standard of care for psychotic disorders has been centered on the antagonism of the dopamine D2 receptor. Methotrimeprazine (also known as levomepromazine), a phenothiazine derivative, exemplifies this first-generation approach. Its therapeutic action is primarily attributed to dopamine receptor antagonism, but this mechanism is also linked to a significant burden of extrapyramidal symptoms (EPS) and other side effects.[1]
The quest for safer and more effective treatments has led to the development of novel antipsychotics with more complex pharmacological profiles.[2][3][4] These agents aim to provide a broader spectrum of efficacy, particularly for the negative and cognitive symptoms of schizophrenia, while minimizing the debilitating side effects associated with older drugs.[5]
This guide focuses on a comparative analysis of rac-Methotrimeprazine Hydrochloride against two distinct novel compounds:
-
Aripiprazole: A third-generation antipsychotic characterized by its unique mechanism as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist.[6][7][8] This "dopamine system stabilizer" profile allows it to modulate dopaminergic activity, reducing it in hyperactive states and increasing it in hypoactive states.[8][9]
-
Lumateperone: A newer agent with a multi-modal mechanism involving potent serotonin 5-HT2A antagonism, presynaptic D2 partial agonism, postsynaptic D2 antagonism, and inhibition of the serotonin transporter.[10][11] It also indirectly modulates glutamatergic pathways, a key area of interest for addressing cognitive deficits in schizophrenia.[10][11][12]
By systematically comparing these three compounds, researchers can gain critical insights into the relationship between mechanism of action, efficacy, and side effect liability, thereby accelerating the discovery of next-generation therapies.
Comparative Pharmacology and Mechanism of Action
A drug's interaction with multiple neurotransmitter receptors defines its therapeutic and side-effect profile. Understanding these multi-receptor interactions is fundamental to benchmarking.
-
rac-Methotrimeprazine: As a typical antipsychotic, its primary mechanism is the blockade of dopamine D2 receptors in the mesolimbic pathway. However, it also exhibits significant affinity for serotonin, histamine, adrenergic, and muscarinic receptors, contributing to its sedative and anticholinergic side effects.[13][14]
-
Aripiprazole: Its partial agonism at D2 receptors is a defining feature.[6][7] Unlike a full antagonist like Methotrimeprazine, Aripiprazole provides a baseline level of receptor stimulation, which is thought to contribute to its lower risk of EPS.[5] It also acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A receptors, which may contribute to its efficacy in mood symptoms.[7][9]
-
Lumateperone: This compound exhibits a unique profile with a 60-fold higher affinity for 5-HT2A receptors than for D2 receptors.[12][15] This potent 5-HT2A antagonism is believed to reduce the risk of motor side effects.[10] Its dual action as a presynaptic partial agonist and postsynaptic antagonist at D2 receptors, combined with serotonin reuptake inhibition, offers a novel approach to modulating dopamine and serotonin pathways simultaneously.[10][11]
Receptor Binding Profile Comparison
The following table summarizes the receptor binding affinities (Ki, in nM) for the three compounds at key CNS receptors. Lower Ki values indicate higher binding affinity.
| Receptor | rac-Methotrimeprazine | Aripiprazole | Lumateperone | Primary Function & Rationale for Testing |
| Dopamine D2 | ~1-5 nM (est.) | 0.34 nM[8] | 32 nM[11] | Primary target for antipsychotic efficacy; high affinity is characteristic of first-generation drugs. |
| Serotonin 5-HT2A | ~5-10 nM (est.)[13] | 3.4 nM[8] | 0.54 nM | Antagonism is a hallmark of atypical antipsychotics, thought to mitigate EPS and improve negative symptoms. |
| Serotonin 5-HT1A | High | 1.7 nM (Partial Agonist)[8] | Moderate (Agonist)[2] | Partial agonism may contribute to anxiolytic and antidepressant effects. |
| Histamine H1 | Very High | 61 nM | Low Affinity[11] | Antagonism is strongly associated with sedation and weight gain. |
| Alpha-1 Adrenergic | High | 57 nM | Moderate Affinity[11] | Blockade can lead to orthostatic hypotension (dizziness upon standing). |
| Muscarinic M1 | High | >1000 nM | Low Affinity[11] | Blockade causes anticholinergic side effects (dry mouth, blurred vision, cognitive impairment).[14] |
Note: Estimated values for Methotrimeprazine are based on its similarity to chlorpromazine and available literature.[13]
Visualization: Multi-Receptor Interaction Profile
This diagram illustrates the differential engagement of the three antipsychotics with key neurotransmitter receptors.
Caption: Comparative receptor binding profiles.
In Vitro Benchmarking Methodologies
In vitro assays are the first step in quantifying a compound's pharmacological activity. They provide precise data on receptor affinity and functional consequences of receptor binding.
Protocol: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.
Causality: This competitive binding assay is a foundational experiment in pharmacology. By measuring how effectively a test compound displaces a known high-affinity radioligand, we can calculate its equilibrium dissociation constant (Ki). A lower Ki value signifies a higher binding affinity. This is crucial for establishing a compound's potency and selectivity.
Methodology:
-
Tissue/Cell Preparation:
-
Prepare cell membranes from a recombinant cell line stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing D2 or 5-HT2A receptors).
-
Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µg per well.
-
-
Assay Setup (96-well format):
-
Total Binding: Add membrane preparation, radioligand (e.g., [³H]-Spiperone for D2 receptors), and assay buffer.[16]
-
Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known non-labeled competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites.
-
Test Compound Competition: Add membrane preparation, radioligand, and serial dilutions of the test compound (Methotrimeprazine, Aripiprazole, Lumateperone).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Scintillation Counting:
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filter discs into scintillation vials with scintillation fluid.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Preclinical Benchmarking
Animal models are essential for evaluating a drug's integrated effect on a complex biological system, providing insights into therapeutic efficacy and potential side effects.
Protocol: Rodent Model of Antipsychotic Efficacy (Conditioned Avoidance Response)
Objective: To assess the potential antipsychotic activity of a compound.
Causality: The Conditioned Avoidance Response (CAR) test is a well-validated predictive model for antipsychotic efficacy.[17][18][19] Drugs that are effective antipsychotics selectively suppress the avoidance of an unpleasant stimulus without impairing the escape from it.[20][21] This dissociation is thought to reflect the drug's ability to modulate motivational salience, a process dysregulated in psychosis, rather than causing simple motor impairment or sedation.[17]
Methodology:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the foot shock.
-
Training Phase:
-
Place a rat in one compartment of the shuttle box.
-
Initiate a trial by presenting the CS (e.g., a 10-second tone).
-
If the rat moves to the other compartment during the CS, the trial ends, and this is recorded as an "avoidance response."
-
If the rat does not move, deliver the US (e.g., a 0.5 mA foot shock) at the end of the CS presentation.
-
The US and CS continue until the rat moves to the other compartment, which is recorded as an "escape response."
-
Train animals for multiple trials until they achieve a stable baseline of >80% avoidance responding.
-
-
Drug Testing Phase:
-
Administer the test compound (vehicle, Methotrimeprazine, Aripiprazole, or Lumateperone) at various doses via the appropriate route (e.g., intraperitoneal injection).
-
After a pre-determined pretreatment time (e.g., 60 minutes), place the animal in the shuttle box and begin the test session.
-
Record the number of avoidance responses, escape responses, and escape failures (if the animal fails to cross to the other compartment during the US).
-
-
Data Analysis:
-
Calculate the percentage of avoidance responses for each dose group.
-
Analyze the data using ANOVA to determine if there is a significant effect of the drug on avoidance responding.
-
Crucially, analyze the escape response data. A compound with true antipsychotic potential will significantly decrease avoidance responding at doses that do not significantly affect escape responding or cause escape failures.
-
Visualization: Conditioned Avoidance Response (CAR) Workflow
Caption: Experimental workflow for the CAR test.
Protocol: Assessment of Extrapyramidal Side Effects (Catalepsy Bar Test)
Objective: To measure the propensity of a compound to induce catalepsy, a rodent proxy for extrapyramidal symptoms (EPS).
Causality: Catalepsy in rodents is characterized by an inability to correct an externally imposed posture.[22][23] This behavioral rigidity is a well-established preclinical marker for the motor side effects (parkinsonism) caused by potent D2 receptor blockade in the nigrostriatal pathway.[5][22] Atypical antipsychotics are expected to induce significantly less catalepsy than typical agents like Methotrimeprazine.[22][24]
Methodology:
-
Apparatus: A horizontal metal bar (approximately 0.5 cm in diameter) elevated 9 cm above a flat surface.[25]
-
Procedure:
-
Administer the test compound at various doses.
-
At peak effect time (e.g., 60 minutes post-injection), gently place the mouse's or rat's forepaws on the elevated bar.[22]
-
Start a stopwatch immediately.
-
Measure the time until the animal removes both forepaws from the bar and returns to a normal posture on the surface.
-
A cut-off time (e.g., 180 seconds) is typically used to end the trial.
-
-
Data Analysis:
-
Record the latency to descend (in seconds) for each animal.
-
Compare the mean descent times across dose groups using ANOVA followed by post-hoc tests.
-
Compounds that produce a dose-dependent increase in the time the animal remains on the bar are considered cataleptogenic.
-
Integrated Data Analysis and Discussion
The ultimate goal of this benchmarking is to build a comprehensive profile for each compound, integrating in vitro and in vivo data to predict clinical performance.
Comparative Performance Summary (Hypothetical Data)
| Parameter | rac-Methotrimeprazine | Aripiprazole | Lumateperone | Interpretation |
| D2 Affinity (Ki) | High (~1 nM) | Very High (0.34 nM) | Moderate (32 nM) | High D2 affinity is not the sole predictor of efficacy or side effects. Functional activity (antagonist vs. partial agonist) is key. |
| 5-HT2A/D2 Ratio | ~5:1 | ~10:1 | ~60:1 | A high ratio is a hallmark of atypicals. Lumateperone's exceptionally high ratio suggests a strong potential to mitigate EPS. |
| CAR (ED50) | 1 mg/kg | 2 mg/kg | 5 mg/kg | All compounds show antipsychotic-like activity. Potency in this model can be compared. |
| Catalepsy Induction | High (Significant at 1 mg/kg) | Low (Minimal at 10x CAR ED50) | Very Low (None at 10x CAR ED50) | Demonstrates a clear separation in EPS liability. The novel agents show a much wider therapeutic window. |
| H1/M1 Affinity | High | Low | Very Low | Predicts Methotrimeprazine will be highly sedating and have significant anticholinergic side effects, unlike the novel compounds. |
Discussion and Interpretation
-
Efficacy vs. Side Effects: The data clearly illustrate the classic trade-off with first-generation antipsychotics. Methotrimeprazine is potent in the CAR model, but this efficacy comes at the cost of a high liability for catalepsy. In contrast, Aripiprazole and Lumateperone demonstrate a significantly improved therapeutic index, effectively suppressing conditioned avoidance at doses that do not induce motor side effects. This is a direct consequence of their novel mechanisms—D2 partial agonism and potent 5-HT2A antagonism, respectively.
-
Predicting Clinical Tolerability: The receptor binding profile is highly predictive of common clinical side effects. Methotrimeprazine's high affinity for H1 and M1 receptors strongly predicts sedation, weight gain, and anticholinergic effects. The "cleaner" profiles of Aripiprazole and Lumateperone at these off-target receptors suggest a much more tolerable clinical profile.
-
Beyond Dopamine Blockade: The unique profile of Lumateperone, with its serotonin transporter inhibition and glutamatergic modulation, suggests potential efficacy for negative and cognitive symptoms that are poorly addressed by simple D2 antagonists. Further specialized preclinical models would be required to explore these hypotheses.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking a first-generation antipsychotic against novel compounds. The provided protocols for in vitro and in vivo analysis allow for a robust comparison of efficacy and side-effect liability. The data generated from such studies clearly demonstrate the advantages of novel mechanisms, such as D2 partial agonism and multi-modal serotonin/dopamine/glutamate modulation, in achieving a wider therapeutic window.
Future research should incorporate more sophisticated behavioral models that probe cognitive function and negative symptoms, as these remain areas of high unmet need in the treatment of schizophrenia. Furthermore, pharmacokinetic and drug metabolism studies are a critical next step to ensure that in vitro potencies translate to effective in vivo target engagement.
References
-
Stahl, S. M., et al. (2021). Lumateperone (ITI-007): a new treatment for schizophrenia. StatPearls. [Link]
-
Wikipedia. (n.d.). Aripiprazole. In Wikipedia. [Link]
-
De Bartolomeis, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs. [Link]
-
Correll, C. U., et al. (2021). Lumateperone's mechanism of action: blocking DATs and increasing dopamine in the synaptic cleft. International Clinical Psychopharmacology. [Link]
-
Jain, R., et al. (2021). The role of lumateperone in the treatment of schizophrenia. Therapeutic Advances in Psychopharmacology. [Link]
-
Wikipedia. (n.d.). Lumateperone. In Wikipedia. [Link]
-
PsychDB. (2021). Abilify Mechanism of Action: Dopamine-Serotonin Modulation Explained. PsychDB. [Link]
-
Gentile, G., et al. (2023). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. Biomedicines. [Link]
-
Meltzer, H. Y. (1991). The mechanism of action of novel antipsychotic drugs. Schizophrenia Bulletin. [Link]
-
Citrome, L. (2023). Lumateperone: A Truly Innovative Antipsychotic Medication? Psychiatric Services. [Link]
-
Psychopharmacology Institute. (2021). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Psychopharmacology Institute. [Link]
-
Gentile, G., et al. (2023). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. ResearchGate. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Aripiprazole? Patsnap Synapse. [Link]
-
Gentile, G., et al. (2023). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. PubMed. [Link]
-
Wikipedia. (n.d.). Conditioned avoidance response test. In Wikipedia. [Link]
-
Grace, A. A., et al. (2021). Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. Cells. [Link]
-
Shannon, H. E., et al. (1999). Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Bye, A., & Jones, T. W. (1984). Differential stereoselectivity of methotrimeprazine enantiomers for selected central nervous system receptor types. Journal of Pharmaceutical Sciences. [Link]
-
Li, M., et al. (2010). Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. Neuropsychopharmacology. [Link]
-
Wadenberg, M. L., & Hicks, P. B. (1999). The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? Neuroscience & Biobehavioral Reviews. [Link]
-
Turgeon, S. M., et al. (2010). Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. Journal of Pharmacological and Toxicological Methods. [Link]
-
Wadenberg, M. L. (2010). Conditioned avoidance response in the development of new antipsychotics. Current Pharmaceutical Design. [Link]
-
Small Molecule Pathway Database (SMPDB). (n.d.). Methotrimeprazine Dopamine Antagonist Action Pathway. SMPDB. [Link]
-
Slideshare. (n.d.). Screening models of anti psychotic drugs. Slideshare. [Link]
-
Slideshare. (n.d.). Induction of catalepsy in mice. Slideshare. [Link]
-
Cobo-Vuilleumier, N., et al. (2008). Comparative Cytochrome P450 In Vitro Inhibition by Atypical Antipsychotic Drugs. Basic & Clinical Pharmacology & Toxicology. [Link]
-
O'Sullivan, B., et al. (2021). Visualizing classification of drugs used in psychotic disorders: A 'subway map' representing mechanisms, established classes and informal categories. Journal of Psychopharmacology. [Link]
-
Scribd. (n.d.). Catalepsy In. Scribd. [Link]
-
YouTube. (2022). Anti catatonic activity of drugs in rats/mice OR Haloperidol induced catalepsy in rats. YouTube. [Link]
-
Depoortère, R., et al. (2005). Antipsychotic-Like vs Cataleptogenic Actions in Mice of Novel Antipsychotics Having D2 Antagonist and 5-HT1A Agonist Properties. Neuropsychopharmacology. [Link]
-
Journal of Applied Laboratory Medicine. (2021). Multi-Site Evaluation of Immunoassays for Antipsychotic Drug Measurement in Clinical Samples. PubMed. [Link]
-
PsychDB. (2024). Introduction to Antipsychotics. PsychDB. [Link]
-
Bruker. (n.d.). Case Study: Comparative Drug Profiling for Preclinical Development in Psychiatry. Bruker. [Link]
-
Weiner, I. (2003). Screening of antipsychotic drugs in animal models. Drug Development Research. [https://www.tau.ac.il/~ Weiner/publications/DDR_2003.pdf]([Link]~ Weiner/publications/DDR_2003.pdf)
-
KEGG DRUG. (n.d.). Methotrimeprazine. KEGG. [Link]
Sources
- 1. psychdb.com [psychdb.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aripiprazole - Wikipedia [en.wikipedia.org]
- 7. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychscenehub.com [psychscenehub.com]
- 9. What is the mechanism of Aripiprazole? [synapse.patsnap.com]
- 10. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The role of lumateperone in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lumateperone - Wikipedia [en.wikipedia.org]
- 13. Differential stereoselectivity of methotrimeprazine enantiomers for selected central nervous system receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]
- 15. psychiatryonline.org [psychiatryonline.org]
- 16. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]
- 17. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 21. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scribd.com [scribd.com]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
A Comparative Preclinical Evaluation of the Sedative Properties of rac-Methotrimeprazine Hydrochloride Against Diazepam
This guide provides a comprehensive, data-driven comparison of the sedative properties of rac-Methotrimeprazine Hydrochloride against the widely recognized standard, Diazepam. The experimental framework detailed herein is designed for researchers, scientists, and drug development professionals engaged in the preclinical assessment of central nervous system (CNS) depressants. Our objective is to present a robust methodology for validating the sedative effects of test compounds, grounded in established pharmacological principles and supported by clear, interpretable data.
Introduction: The Rationale for Comparison
rac-Methotrimeprazine, a phenothiazine derivative, is known for its complex pharmacology, exhibiting antipsychotic, tranquilizing, anxiolytic, sedative, and analgesic properties.[1][2] Its broad receptor activity profile, targeting dopamine, histamine, muscarinic acetylcholine, and adrenergic receptors, distinguishes it as a "dirty drug."[3] This multifaceted mechanism of action suggests a potent sedative effect, which warrants a thorough, quantitative comparison against a well-characterized standard.
Diazepam, a long-acting benzodiazepine, serves as an ideal comparator.[4] Its mechanism of action, primarily through the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), is a cornerstone of sedative-hypnotic pharmacology.[5][6] Diazepam is extensively used in both clinical and preclinical settings for its anxiolytic, sedative, amnesic, and anticonvulsant effects, providing a reliable benchmark for evaluating novel sedative agents.[7][8][9]
This guide will delineate a head-to-head preclinical study in a rodent model, outlining the experimental design, methodologies for behavioral and physiological assessment, and a framework for data analysis and interpretation.
Experimental Design and Workflow
The following experimental workflow is designed to provide a comprehensive assessment of the sedative properties of rac-Methotrimeprazine Hydrochloride in comparison to Diazepam.
Figure 1: A schematic of the preclinical experimental workflow for comparing the sedative effects of rac-Methotrimeprazine Hydrochloride and Diazepam.
Methodology
Animal Models
Adult male Sprague-Dawley rats (250-300g) will be used for this study. Rodent models are well-established for evaluating the effects of anesthetic and sedative agents on neurodevelopment and behavior.[10] All animals will be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Ethical approval from an Institutional Animal Care and Use Committee (IACUC) is mandatory before the commencement of any procedures.
Drug Preparation and Administration
-
rac-Methotrimeprazine Hydrochloride: To be dissolved in sterile saline.
-
Diazepam: A commercially available injectable solution will be used.
-
Vehicle Control: Sterile saline.
All compounds will be administered via intraperitoneal (i.p.) injection at a volume of 1 ml/kg body weight.
Experimental Groups
Animals will be randomly assigned to the following groups (n=10 per group):
-
Vehicle Control: Saline
-
Diazepam (5 mg/kg): Standard sedative dose
-
Diazepam (10 mg/kg): High sedative dose
-
rac-Methotrimeprazine HCl (10 mg/kg): Test dose 1
-
rac-Methotrimeprazine HCl (20 mg/kg): Test dose 2
Behavioral and Physiological Assessments
The loss of the righting reflex is a primary indicator of sedation and hypnosis in rodents.
-
Protocol:
-
Following i.p. injection, each animal is placed in a supine position.
-
The onset of LORR is recorded as the time from injection until the animal is unable to right itself within 30 seconds.
-
The duration of LORR is the time from the onset of LORR until the animal spontaneously rights itself.
-
The OFT is used to assess spontaneous locomotor activity and exploratory behavior. A reduction in these parameters is indicative of a sedative effect.
-
Protocol:
-
30 minutes post-injection, each animal is placed in the center of a 100 cm x 100 cm open field arena.
-
Activity is recorded for 10 minutes using an automated tracking system.
-
Key parameters to be measured include:
-
Total distance traveled
-
Time spent in the center zone
-
Rearing frequency
-
-
This test is employed to evaluate anxiolytic-like behavior, a common property of sedative drugs.
-
Protocol:
-
The apparatus consists of a box divided into a dark compartment and a brightly illuminated compartment.
-
30 minutes post-injection, each animal is placed in the dark compartment.
-
The time spent in the light compartment and the number of transitions between compartments are recorded over a 5-minute period. An increase in time spent in the light compartment is indicative of an anxiolytic effect.
-
Expected Data and Interpretation
The following tables present hypothetical data to illustrate the expected outcomes of this comparative study.
Table 1: Onset and Duration of Loss of Righting Reflex (LORR)
| Treatment Group | Dose (mg/kg) | Onset of LORR (minutes) | Duration of LORR (minutes) |
| Vehicle Control | - | No LORR | No LORR |
| Diazepam | 5 | 5.2 ± 0.8 | 25.4 ± 3.1 |
| Diazepam | 10 | 3.1 ± 0.5 | 48.9 ± 5.6 |
| rac-Methotrimeprazine HCl | 10 | 4.5 ± 0.7 | 35.8 ± 4.2 |
| rac-Methotrimeprazine HCl | 20 | 2.8 ± 0.4 | 62.1 ± 7.3 |
Table 2: Open Field Test Parameters (10-minute session)
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center Zone (s) | Rearing Frequency |
| Vehicle Control | - | 2500 ± 350 | 30 ± 5 | 15 ± 3 |
| Diazepam | 5 | 1500 ± 280 | 45 ± 7 | 8 ± 2 |
| Diazepam | 10 | 800 ± 150 | 55 ± 9 | 4 ± 1 |
| rac-Methotrimeprazine HCl | 10 | 1200 ± 220 | 40 ± 6 | 6 ± 2 |
| rac-Methotrimeprazine HCl | 20 | 600 ± 110 | 48 ± 8 | 3 ± 1 |
Table 3: Light-Dark Box Test Parameters (5-minute session)
| Treatment Group | Dose (mg/kg) | Time in Light Compartment (s) | Number of Transitions |
| Vehicle Control | - | 25 ± 4 | 8 ± 2 |
| Diazepam | 5 | 60 ± 9 | 12 ± 3 |
| Diazepam | 10 | 85 ± 12 | 15 ± 4 |
| rac-Methotrimeprazine HCl | 10 | 50 ± 8 | 10 ± 2 |
| rac-Methotrimeprazine HCl | 20 | 70 ± 10 | 13 ± 3 |
Discussion and Mechanistic Insights
The anticipated results suggest that rac-Methotrimeprazine Hydrochloride possesses potent sedative properties, comparable to and at higher doses, potentially exceeding those of Diazepam. The dose-dependent decrease in locomotor activity and increase in the duration of LORR with both compounds are indicative of their CNS depressant effects.
The anxiolytic-like effects observed in the light-dark box test are consistent with the known pharmacology of both drugs. Diazepam's effects are mediated by the GABA-A receptor, a primary target for anxiolytics.[6] Methotrimeprazine's anxiolytic and sedative effects are likely a result of its antagonism at multiple receptor sites, including histaminergic and adrenergic receptors, which are also implicated in arousal and wakefulness.[3]
Figure 2: A simplified diagram illustrating the distinct receptor targets and downstream effects of rac-Methotrimeprazine Hydrochloride and Diazepam.
Conclusion
This guide provides a comprehensive framework for the preclinical validation of the sedative properties of rac-Methotrimeprazine Hydrochloride against the standard comparator, Diazepam. The outlined methodologies, encompassing both physiological and behavioral endpoints, allow for a robust and multi-faceted assessment of a test compound's CNS depressant profile. The expected data indicate that rac-Methotrimeprazine Hydrochloride exhibits significant sedative and anxiolytic-like effects, warranting further investigation into its therapeutic potential. The complex pharmacology of Methotrimeprazine, while contributing to its potent sedative effects, also necessitates careful consideration of its potential side effect profile in future studies.
References
- PRODUCT MONOGRAPH NOZINAN® Methotrimeprazine Maleate Tablets. (2006-10-23).
- METHOTRIMEPRAZINE (Nozinan) - LHSC.
- Levomepromazine - Wikipedia.
- What are the effects of taking Methoprazine 25 mg at bedtime? - Dr.Oracle. (2025-10-31).
- Methotrimeprazine Maleate Tablets 2 mg, 5 mg, 25 mg and 50 mg. (2012-08-31).
- Early preclinical studies of discriminable sedative and hallucinogenic drug effects - PubMed.
- EVALUATION OF MIDAZOLAM AND DIAZEPAM FOR PRE-OPERATIVE SEDATION - PMC.
- Using animal models to evaluate the functional consequences of anesthesia during early neurodevelopment - PMC - NIH.
- Comparative Study Between Oral Lorazepam and Diazepam as Sedation in Oral and Maxillofacial Surgery - PMC.
- Diazepam - StatPearls - NCBI Bookshelf - NIH.
- List of Sedatives.
- Overview, Sedatives and Analgesics, Approach to Sedation - Medscape Reference. (2024-10-03).
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Levomepromazine - Wikipedia [en.wikipedia.org]
- 4. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Early preclinical studies of discriminable sedative and hallucinogenic drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. EVALUATION OF MIDAZOLAM AND DIAZEPAM FOR PRE-OPERATIVE SEDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study Between Oral Lorazepam and Diazepam as Sedation in Oral and Maxillofacial Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Using animal models to evaluate the functional consequences of anesthesia during early neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
Differential effects of rac Methotrimeprazine Hydrochloride enantiomers on receptor targets
Topic: Differential effects of rac Methotrimeprazine Hydrochloride enantiomers on receptor targets Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Stereochemical Imperative
Methotrimeprazine (Levomepromazine) is a phenothiazine neuroleptic with a chiral center at the 2-position of the propyl side chain. While the levorotatory isomer, (-)-Methotrimeprazine , is the clinically active antipsychotic and analgesic agent, the racemic mixture (rac-Methotrimeprazine) contains both the (-) and (+) enantiomers.
For drug development professionals, distinguishing the pharmacological profiles of these enantiomers is critical. The (-)-enantiomer exhibits high stereoselectivity for dopamine and serotonin receptors, driving its antipsychotic efficacy. In contrast, the (+)-enantiomer displays significantly reduced affinity for these targets while retaining affinity for off-target sites (histaminergic, adrenergic), potentially contributing to side effects without therapeutic gain. This guide delineates the receptor-specific differential effects and provides validated protocols for their separation and characterization.
Receptor Target Comparison: (-) vs. (+) Enantiomers
The following data synthesizes binding affinity profiles (
Table 1: Comparative Receptor Binding Profile
| Receptor Target | (-)-Methotrimeprazine (Levomepromazine) | (+)-Methotrimeprazine (Dextro-isomer) | Stereoselectivity Index | Functional Outcome (Clinical) |
| Dopamine D₂ | High Affinity ( | Low Affinity | High | Antipsychotic efficacy; EPS risk ((-) driven). |
| Serotonin 5-HT₂A | High Affinity | Low Affinity | High | Modulation of negative symptoms; sedation. |
| Histamine H₁ | High Affinity | High Affinity | Low | Sedation; weight gain (Additive effect of racemate). |
| High Affinity | High Affinity | Low | Orthostatic hypotension; dizziness (Additive). | |
| Muscarinic M₁ | Moderate Affinity | Moderate Affinity | Low | Anticholinergic effects (Dry mouth, urinary retention). |
| Negligible Affinity | Negligible Affinity | N/A | Analgesia is non-opioid mediated (likely |
Technical Insight: The stereoselectivity at D₂ and 5-HT
receptors arises from the specific spatial orientation of the phenothiazine side chain required to fit the orthosteric binding pocket. The (-)-isomer's configuration mimics the extended rotamer of dopamine, whereas the (+)-isomer suffers from steric hindrance within the receptor cleft.
Mechanistic Signaling Pathways[1]
To understand the downstream effects of enantiomer-specific binding, we visualize the D₂ receptor blockade pathway. The (-)-enantiomer acts as an inverse agonist/antagonist, preventing G_i protein activation.
Diagram 1: D2 Receptor Antagonism Signaling Cascade
Caption: Mechanism of (-)-Methotrimeprazine antagonism at D2 receptors versus the negligible interaction of the (+)-enantiomer.
Experimental Protocols
Protocol A: Chiral Separation via HPLC
Objective: Isolate pure (-)- and (+)-methotrimeprazine from the racemate for binding studies.
Prerequisites:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Step-by-Step Methodology:
-
Preparation: Dissolve rac-Methotrimeprazine HCl in the mobile phase (1 mg/mL). Filter through a 0.45 µm PTFE filter.
-
Equilibration: Equilibrate the column with the mobile phase for 30 minutes until a stable baseline is achieved.
-
Injection: Inject 10 µL of the sample.
-
Separation:
-
Peak 1: Typically the (+)-enantiomer (elutes first on AD-H).
-
Peak 2: Typically the (-)-enantiomer (elutes second).
-
Validation Check: Collect fractions, evaporate solvent, and verify optical rotation using a polarimeter. The (-)-isomer should yield a specific rotation
of approx. -15° to -17° (c=1, EtOH).
-
-
Recovery: Re-dissolve fractions in assay buffer for receptor binding studies.
Protocol B: Radioligand Binding Assay (D2 Receptor)
Objective: Determine the Ki values for (-)- and (+)-enantiomers.
Prerequisites:
-
Tissue Source: Rat striatum membranes or HEK293 cells expressing human D2R.
-
Radioligand: [³H]-Spiperone (Specific Activity ~80 Ci/mmol).
-
Non-specific Binding: 1 µM (+)-Butaclamol.
-
Buffer: 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
Step-by-Step Methodology:
-
Membrane Prep: Homogenize tissue in ice-cold buffer. Centrifuge at 48,000 x g for 20 min. Resuspend pellet to protein concentration of ~0.5 mg/mL.
-
Incubation Setup:
-
Total Binding: Membrane + [³H]-Spiperone (0.5 nM).
-
Non-Specific Binding: Membrane + [³H]-Spiperone + (+)-Butaclamol (1 µM).
-
Competition: Membrane + [³H]-Spiperone + Increasing concentrations of (-)- or (+)-Methotrimeprazine (10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% PEI using a cell harvester. Wash 3x with ice-cold buffer.
-
Counting: Add scintillation cocktail and count radioactivity (DPM) in a liquid scintillation counter.
-
Data Analysis: Plot % Specific Binding vs. Log[Drug]. Calculate IC50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation:
.
Visualizing the Differential Effects Workflow
The following diagram illustrates the complete workflow from racemic mixture to differential pharmacological profiling.
Diagram 2: Differential Pharmacology Workflow
Caption: Workflow for isolating enantiomers and determining their differential receptor affinities.
References
-
Differential stereoselectivity of methotrimeprazine enantiomers for selected central nervous system receptor types. Source: PubMed (NIH) URL:[Link] Key Finding: Establishes significant stereoselectivity for dopamine and serotonin receptors, with the (-)-isomer being the active form.
-
Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes. Source: Instituto de Salud Carlos III URL:[Link] Key Finding: Provides specific Ki values for Levomepromazine at D2, D3, D4, and D1 receptors.
-
Levomepromazine Receptor Binding Profile in Human Brain--Implications for Treatment-Resistant Schizophrenia. Source: PubMed (NIH) URL:[Link] Key Finding: Confirms high affinity for alpha-1 and serotonin-2 binding sites, relevant to the drug's clinical profile.
-
Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat. Source: PubMed (NIH) URL:[Link] Key Finding: Differentiates the binding profiles of metabolites (sulfoxide vs. desmethyl) at adrenergic vs. dopaminergic sites.
-
Chiral Drug Separation: Consideration of chirality is now an integral part of drug research. Source: West Virginia University URL:[Link] Key Finding: Provides the theoretical and practical basis for chiral HPLC separation protocols used in this guide.
Comparative study of rac Methotrimeprazine Hydrochloride and risperidone on behavior
A comprehensive comparative guide analyzing the behavioral and pharmacological distinctions between rac-Methotrimeprazine Hydrochloride (a broad-spectrum phenothiazine) and Risperidone (a high-potency atypical benzisoxazole).
Behavioral Pharmacology, Receptor Kinetics, and Experimental Protocols
Executive Summary
This guide provides a technical analysis comparing rac-Methotrimeprazine Hydrochloride (the racemic mixture of Levomepromazine) and Risperidone . While both agents function as dopamine receptor antagonists, their behavioral footprints are vastly different due to their receptor selectivity profiles.
-
rac-Methotrimeprazine acts as a low-potency, broad-spectrum phenothiazine . Its behavioral profile is dominated by profound sedation, analgesia, and anxiolysis, driven by high-affinity blockade of Histamine (
), Muscarinic ( ), and Alpha-adrenergic ( ) receptors. It is often used in research as a reference for "dirty" drug profiles (promiscuous binding) or for sedative/analgesic modeling. -
Risperidone acts as a high-potency atypical antipsychotic . Its profile is defined by a high 5-
/ affinity ratio, promoting antipsychotic efficacy (reduction of hyperlocomotion) with a reduced liability for Extrapyramidal Symptoms (EPS) compared to typical neuroleptics, though it lacks the profound sedative floor of methotrimeprazine.
Mechanistic Profile & Receptor Kinetics
The divergence in behavioral output stems directly from the binding affinities (
Comparative Receptor Affinity (
in nM)
Lower
| Receptor Target | rac-Methotrimeprazine (Phenothiazine) | Risperidone (Atypical) | Functional Consequence |
| Dopamine | 4.3 – 8.6 nM | 3.0 – 5.9 nM | Antipsychotic efficacy; Risperidone is more potent per mg. |
| Serotonin 5- | Moderate Affinity | 0.4 – 0.6 nM | Risperidone's defining feature; mitigates EPS and treats negative symptoms. |
| Histamine | < 2.0 nM | ~ 5 – 20 nM | Methotrimeprazine causes profound sedation (hypnosis). |
| Muscarinic | High Affinity | Low/Negligible | Methotrimeprazine causes anticholinergic effects (dry mouth, cognitive dampening) but protects against EPS. |
| Alpha-1 ( | High Affinity | High Affinity | Both cause orthostatic hypotension; contributes to sedation. |
Signaling Pathway Visualization
The following diagram illustrates how receptor binding translates to observable behavior.
Caption: Comparative pharmacodynamics showing Risperidone's 5-HT2A-mediated EPS mitigation versus Methotrimeprazine's H1-mediated sedation and M1-mediated EPS masking.
Preclinical Behavioral Performance
A. Antipsychotic Efficacy (Conditioned Avoidance Response - CAR)
-
Risperidone: Exhibits a specific blockade of the avoidance response without blocking the escape response at therapeutic doses. This indicates true antipsychotic potential without debilitating motor impairment.
-
rac-Methotrimeprazine: Blocks avoidance, but the "therapeutic window" is narrow. The blockade is often confounded by non-specific sedation (inability to move rather than loss of conditioned fear).
B. Sedation & Motor Coordination (Open Field & Rotarod)
-
rac-Methotrimeprazine: Dose-dependent, rapid onset of immobility in the Open Field test. Significant impairment on the Rotarod test even at low doses due to H1/
antagonism. -
Risperidone: Produces a "U-shaped" curve. Low doses reduce hyperlocomotion (therapeutic); high doses induce catalepsy (side effect). Minimal sedation compared to phenothiazines.
C. Catalepsy (Bar Test)
-
Risperidone: Induces catalepsy only at doses significantly higher than the
for antipsychotic effect (High Therapeutic Index). -
rac-Methotrimeprazine: Generally shows a lower propensity for catalepsy than Haloperidol, not because of selectivity, but because its strong anticholinergic (M1) activity counteracts the D2 blockade in the nigrostriatal pathway.
Experimental Protocols
To validate these differences, the following self-validating protocols are recommended.
Experiment 1: Dissociating Sedation from Antipsychotic Activity
Objective: Determine if locomotor suppression is due to D2 blockade (antipsychotic) or H1 blockade (sedation).
Workflow:
-
Subjects: Adult Male C57BL/6J mice (n=10/group).
-
Drug Administration:
-
Group A: Vehicle (Saline + 0.1% DMSO).
-
Group B: rac-Methotrimeprazine (3.0 mg/kg i.p.).
-
Group C: Risperidone (0.5 mg/kg i.p.).
-
-
Challenge: Administer Amphetamine (2.5 mg/kg i.p.) 30 mins post-drug to induce hyperdopaminergic state.
-
Measurement (Open Field - 30 mins):
-
Total Distance Traveled (cm)
-
Vertical Rearing Counts (Sensitive index of sedation).
-
-
Data Analysis:
-
Risperidone will suppress Amphetamine-induced distance and rearing (D2 antagonism).
-
Methotrimeprazine will suppress distance but abolish rearing almost entirely, even without Amphetamine, due to heavy sedation.
-
Experiment 2: The Bar Test (Catalepsy Liability)
Objective: Quantify the Extrapyramidal Symptom (EPS) threshold.
Workflow:
-
Apparatus: A horizontal bar elevated 4 cm above the bench surface.
-
Dosing: Escalating doses (Log scale).
-
Risperidone: 0.1, 0.5, 1.0, 5.0 mg/kg.
-
rac-Methotrimeprazine: 1.0, 5.0, 10.0, 20.0 mg/kg.
-
-
Procedure:
-
Gently place the mouse's forepaws on the bar.
-
Start timer.
-
Endpoint: Time to remove paws (Cut-off: 60s).
-
-
Interpretation:
-
Risperidone shows a steep dose-response curve (catalepsy appears suddenly at high doses).
-
Methotrimeprazine shows a flat curve; animals may fall off due to muscle relaxation/sedation rather than rigid catalepsy.
-
Experimental Workflow Diagram
Caption: Standardized workflow for parallel assessment of locomotor suppression and cataleptic liability.
Data Summary & Translational Implications
Comparative Data Table
| Parameter | rac-Methotrimeprazine | Risperidone | Clinical Translation |
| Primary Indication | Agitation, Palliative Sedation, Analgesia | Schizophrenia, Bipolar Mania | Methotrimeprazine is preferred for "chemical restraint" or end-of-life care; Risperidone for chronic psychosis management. |
| High (~2-5 mg/kg, mouse) | Low (~0.1-0.3 mg/kg, mouse) | Risperidone is significantly more potent. | |
| Catalepsy Threshold | High (masked by sedation) | Moderate (Dose-dependent) | Risperidone has a wider therapeutic window than typicals, but narrower than Clozapine. |
| Sedation Score | ++++ (Very High) | + (Low/Moderate) | Methotrimeprazine prohibits complex cognitive testing in rodents. |
References
-
Leucht, S., et al. (2013). Comparative efficacy and tolerability of 15 antipsychotic drugs in schizophrenia: a multiple-treatments meta-analysis. The Lancet. Link
-
Srivastava, L. K., et al. (2009). Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes.[1][2] Spanish Journal of Psychology. Link
-
Mcomish, C. E., et al. (2012).[3] Clozapine-Induced Locomotor Suppression is Mediated by 5-HT2A Receptors in the Forebrain. Neuropsychopharmacology.[4] Link
-
Santa Cruz Biotechnology. rac Methotrimeprazine Hydrochloride Product Data.[5]Link
-
Schotte, A., et al. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding.[6] Psychopharmacology.[1][2][4][7][8][9][10] Link
Sources
- 1. scielo.isciii.es [scielo.isciii.es]
- 2. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]
- 3. researchgate.net [researchgate.net]
- 4. Risperidone versus typical antipsychotic medication for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. goodrx.com [goodrx.com]
- 8. Contrasting Typical and Atypical Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms for metoclopramide-mediated sensitization and haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Specificity of rac-Methotrimeprazine Hydrochloride in Receptor Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount to predicting its therapeutic efficacy and potential side effects. This guide provides an in-depth assessment of the receptor specificity of racemic (rac-) Methotrimeprazine Hydrochloride, a phenothiazine antipsychotic with a complex pharmacological profile. Through a comparative analysis with other well-characterized psychoactive agents, supported by experimental data and detailed protocols, this document serves as a technical resource for navigating the multifaceted nature of this compound in receptor assay design and interpretation.
Introduction to rac-Methotrimeprazine: A Multi-Receptor Antagonist
rac-Methotrimeprazine, also known as Levomepromazine, is a low-potency first-generation antipsychotic.[1] Its clinical effects are attributed to its antagonist activity at a wide range of neurotransmitter receptors.[2] Unlike highly selective compounds, the therapeutic actions and side-effect profile of rac-Methotrimeprazine are a composite of its interactions with dopamine, serotonin, adrenergic, histamine, and muscarinic receptors.[2][3] This guide will dissect this promiscuous binding profile, offering a quantitative comparison to other agents to contextualize its specificity.
It is also crucial to acknowledge that rac-Methotrimeprazine is a chiral compound, and its enantiomers exhibit differential binding affinities for various receptors. The levorotatory isomer is generally considered the more active component at dopamine and serotonin receptors.[4] While this guide focuses on the commonly used racemic mixture, researchers should be aware of this stereoselectivity when designing and interpreting experiments.
Comparative Receptor Binding Profile
The specificity of a compound is best understood by comparing its binding affinity (typically represented by the inhibition constant, Ki) across a panel of receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of rac-Methotrimeprazine and a selection of comparator compounds at key central nervous system receptors.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | rac-Methotrimeprazine (Levomepromazine) | Chlorpromazine | Clozapine | Olanzapine | Haloperidol | Prazosin | Diphenhydramine | Ketanserin |
| Dopamine Receptors | ||||||||
| D1 | 54.3[5] | 23 | 34.6[5] | 31 | 250 | >10,000 | >10,000 | 100 |
| D2 | 4.3 - 8.6[5][6] | 1.5 | 125[7] | 11[7] | 1.3 | >10,000 | >10,000 | 30 |
| D3 | 8.3[5] | 2.5 | 15 | 48 | 0.7 | >10,000 | >10,000 | 63 |
| D4 | 7.9[5] | 1.8 | 21 | 27 | 5 | >10,000 | >10,000 | 100 |
| Serotonin Receptors | ||||||||
| 5-HT1A | Moderate Affinity | 13 | 170 | 230 | 4,100 | >10,000 | >10,000 | 1,000 |
| 5-HT2A | High Affinity[6] | 1.5 | 13 | 4[1] | 50 | >10,000 | >10,000 | 1.3 |
| 5-HT2C | High Affinity[6] | 6.5 | 13 | 11[6] | 2,100 | >10,000 | >10,000 | 40 |
| Adrenergic Receptors | ||||||||
| Alpha-1 | High Affinity[6] | 1.2 | 14 | 19[6] | 13 | 0.2[8] | 430[9] | 2.5 |
| Alpha-2 | High Affinity | 18 | 14 | 230 | 1,200 | 360[8] | 7,600[9] | 100 |
| Histamine Receptors | ||||||||
| H1 | High Affinity[6] | 1.5 | 1.1[10] | 7[6] | 800 | >10,000 | 14.08[9] | 10 |
| Muscarinic Receptors | ||||||||
| M1 | Moderate Affinity[6] | 13 | 9.5[2] | 73[6] | >10,000 | >10,000 | 210[9] | >10,000 |
Note: Ki values are compiled from various sources and should be considered representative. Experimental conditions can influence absolute values.
From this data, it is evident that rac-Methotrimeprazine is a potent antagonist at D2-like dopamine receptors, alpha-1 adrenergic receptors, and H1 histamine receptors. Its affinity for 5-HT2A and 5-HT2C receptors is also high. Compared to a more selective D2 antagonist like Haloperidol, Methotrimeprazine exhibits broader activity across aminergic receptors. Its profile is somewhat similar to Chlorpromazine and the atypical antipsychotics Clozapine and Olanzapine, though with distinct affinity ratios. The high affinity for alpha-1 adrenergic and H1 histamine receptors is a key contributor to its sedative and hypotensive side effects.
Key Signaling Pathways and Experimental Workflows
To fully appreciate the functional consequences of rac-Methotrimeprazine's receptor binding, it is essential to understand the downstream signaling cascades. The majority of the receptors targeted by this compound are G-protein coupled receptors (GPCRs).
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are Gi/o-coupled GPCRs that play a critical role in neurotransmission.[11] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling events.
Caption: Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is a Gq/11-coupled GPCR.[12] Its activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses.
Caption: Gq-Coupled Receptor Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
The determination of a compound's binding affinity (Ki) is most commonly achieved through a competitive radioligand binding assay.[13] This technique measures the ability of an unlabeled test compound (the "competitor," e.g., rac-Methotrimeprazine) to displace a radiolabeled ligand from its receptor.
Sources
- 1. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. scielo.isciii.es [scielo.isciii.es]
- 6. benchchem.com [benchchem.com]
- 7. psychiatrist.com [psychiatrist.com]
- 8. Prazosin - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. YKP1447, A Novel Potential Atypical Antipsychotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Navigating the Disposal of rac Methotrimeprazine Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of rac Methotrimeprazine Hydrochloride, a potent antipsychotic agent of the phenothiazine class, is a critical aspect of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage the waste generated from this compound, ensuring the protection of personnel and the ecosystem.
Foundational Principles: Understanding the "Why" Behind the "How"
The imperative for stringent disposal protocols for rac Methotrimeprazine Hydrochloride stems from its pharmacological activity and potential for environmental persistence. As a phenothiazine derivative, it is designed to be biologically active at low concentrations, targeting the central nervous system.[1][2] Improper disposal can lead to the contamination of water systems, as wastewater treatment facilities are often ill-equipped to eliminate such complex pharmaceutical compounds.[3][4][5] This can have ecotoxicological effects on various organisms.[4][5][6]
Furthermore, from an occupational safety perspective, rac Methotrimeprazine Hydrochloride is a hazardous substance that can cause harm if swallowed and may cause damage to the heart and nervous system through prolonged or repeated exposure. Therefore, all materials contaminated with this compound must be handled with the utmost care to prevent accidental exposure.
Hazard Profile and Regulatory Framework
Before delving into the step-by-step procedures, it is essential to understand the hazard classification of rac Methotrimeprazine Hydrochloride and the primary regulations governing its disposal.
| Hazard Category | Description | Primary Regulatory Bodies |
| Acute Oral Toxicity | Harmful if swallowed. | Occupational Safety and Health Administration (OSHA) |
| Target Organ Toxicity | Causes damage to the heart and nervous system with repeated exposure. | Occupational Safety and Health Administration (OSHA) |
| Environmental Hazard | Potential for persistence and ecotoxicity in aquatic environments.[3][4] | Environmental Protection Agency (EPA) |
| Hazardous Drug | May be classified as a hazardous drug under NIOSH and USP <800> guidelines.[7][8] | National Institute for Occupational Safety and Health (NIOSH), U.S. Pharmacopeia (USP) |
Disposal procedures must comply with the regulations set forth by the EPA under the Resource Conservation and Recovery Act (RCRA) for hazardous waste, and potentially the Drug Enforcement Administration (DEA) if the substance is also a controlled substance.[9][10][11][12] It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure adherence to all local, state, and federal mandates.
Step-by-Step Disposal Protocol for rac Methotrimeprazine Hydrochloride
This protocol outlines the essential steps for the safe disposal of rac Methotrimeprazine Hydrochloride and associated waste in a laboratory setting.
Prior to handling any waste containing rac Methotrimeprazine Hydrochloride, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A dedicated lab coat.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling bulk powder outside of a containment device.
All handling of the compound and its waste should be conducted within a certified chemical fume hood or other appropriate containment primary engineering control (C-PEC).[13]
Proper segregation of waste is paramount to prevent cross-contamination and ensure that each waste stream is managed appropriately.
Caption: Waste Segregation Workflow for rac Methotrimeprazine Hydrochloride.
-
Solid Waste:
-
Collect all non-sharp, solid waste contaminated with rac Methotrimeprazine Hydrochloride (e.g., gloves, weigh papers, absorbent pads) in a designated, leak-proof container.
-
This container must be clearly labeled as "Hazardous Waste Pharmaceuticals" and include the full chemical name: "rac Methotrimeprazine Hydrochloride".[14]
-
Keep the container closed when not in use.
-
-
Liquid Waste:
-
Collect all liquid waste containing rac Methotrimeprazine Hydrochloride in a separate, compatible, and leak-proof container.
-
Do not mix with other incompatible waste streams.
-
Label the container as "Hazardous Waste Pharmaceuticals" with the chemical name and approximate concentration.[14]
-
-
Sharps Waste:
-
Dispose of all contaminated sharps directly into a designated, puncture-resistant sharps container labeled for hazardous pharmaceutical waste.[13]
-
After handling and waste packaging, decontaminate all work surfaces. The specific decontamination procedure should be developed in consultation with your institution's EHS department and may involve a multi-step process of deactivation, decontamination, and cleaning.
The ultimate disposal of rac Methotrimeprazine Hydrochloride waste must be conducted through a licensed hazardous waste management company. The primary method of destruction for hazardous pharmaceutical waste is incineration at a permitted facility.[9][13] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient, rendering it non-retrievable and preventing its release into the environment.[11][15]
Crucially, do not dispose of rac Methotrimeprazine Hydrochloride down the drain. The EPA has a strict "sewer ban" on the disposal of hazardous waste pharmaceuticals.[16]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Caption: Emergency Spill Response Workflow.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of rac Methotrimeprazine Hydrochloride is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the health of the environment. By understanding the underlying principles of its hazards and adhering to a structured, compliant disposal protocol, researchers can ensure that their work advances science without compromising safety or environmental integrity. Always consult your institution's specific guidelines and your designated EHS professionals for guidance tailored to your facility.
References
-
Safety Data Sheet - Methotrimeprazine. T3DB. Available from: [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
From Prescription to Pollution: Assessing the Ecological Impact and Treatment Technologies for Antidepressant Contaminants. MDPI. Available from: [Link]
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Hazardous Drug Exposures in Healthcare. Centers for Disease Control and Prevention (CDC). Available from: [Link]
-
Drug Disposal Information. Drug Enforcement Administration (DEA) Diversion Control Division. Available from: [Link]
-
NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Centers for Disease Control and Prevention (CDC). Available from: [Link]
-
EPA: Hazardous Pharmaceutical Waste Management. Stericycle. Available from: [Link]
-
Antipsychotics as environmental pollutants: An underrated threat? ResearchGate. Available from: [Link]
-
How do I remove phenothiazine (400 ppm) from monomer, originally present in acrolyl chloride? ResearchGate. Available from: [Link]
-
PRODUCT MONOGRAPH INCLUDING CONSUMER INFORMATION NOZINAN Methotrimeprazine Hydrochloride Injection, USP 25 mg/mL methotrimeprazine. Sanofi-Aventis Canada Inc. Available from: [Link]
-
21 CFR Part 1317 -- Disposal. Electronic Code of Federal Regulations (eCFR). Available from: [Link]
-
DEA 21 CFR Compliance for Medication Disposal. Rx Destroyer. Available from: [Link]
-
Environmental pollution with psychiatric drugs. National Institutes of Health (NIH). Available from: [Link]
-
Nozinan Data Sheet. Medsafe. Available from: [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). Available from: [Link]
-
Nomination Background: Phenothiazine (CASRN: 92-84-2). National Toxicology Program, National Institutes of Health. Available from: [Link]
-
NIOSH safe handling of hazardous drugs guidelines becomes state law. PubMed. Available from: [Link]
-
Disposal of Controlled Substance Prescription Medications Abandoned by Patients at a Practitioner's Registered Location. Drug Enforcement Administration (DEA) Diversion Control Division. Available from: [Link]
-
The Environmental Side Effects of Medications: Reducing the Carbon Footprint of Psychiatry. Journal of Psychiatry Reform. Available from: [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. Available from: [Link]
-
(PDF) How do French patients perceive the environmental impact of drugs? ResearchGate. Available from: [Link]
-
Methotrimeprazine Hydrochloride Injection, USP - PRODUCT MONOGRAPH. Omega Laboratories Limited. Available from: [Link]
-
DEA Pharmaceutical Waste Disposal: Controlled Substance Compliance. MedPro Disposal. Available from: [Link]
-
Phenothiazine – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Methotrimeprazine. CHEO ED Outreach. Available from: [Link]
-
SAR of phenothiazine.pptx. Slideshare. Available from: [Link]
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. SAR of phenothiazine.pptx [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Environmental pollution with psychiatric drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalofpsychiatryreform.com [journalofpsychiatryreform.com]
- 7. Hazardous Drug Exposures in Healthcare | Healthcare Workers | CDC [cdc.gov]
- 8. usp.org [usp.org]
- 9. epa.gov [epa.gov]
- 10. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
- 11. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 12. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 13. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 15. rxdestroyer.com [rxdestroyer.com]
- 16. ashp.org [ashp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
